2-Isocyanato-Thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQJCACXRHPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634067 | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-23-6 | |
| Record name | 2-Isocyanatothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Isocyanato-Thiazole from 2-Aminothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-isocyanato-thiazole from 2-aminothiazole, a critical transformation for the generation of various biologically active molecules and functional materials. The document details the primary synthetic route employing phosgene surrogates, with a focus on the use of triphosgene for a safer and more manageable laboratory-scale preparation. This guide includes a detailed, adaptable experimental protocol, a summary of key chemical data, and visual representations of the synthetic pathway and workflow to aid in practical application.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The conversion of the amino group to a highly reactive isocyanate functionality opens a gateway to a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery and materials science due to their potential for forming stable covalent bonds and participating in various pharmacologically relevant interactions. This compound serves as a key intermediate in the synthesis of these complex molecules. This guide focuses on the practical synthesis of this compound from its readily available precursor, 2-aminothiazole.
Synthetic Routes
The conversion of an amino group to an isocyanate is most commonly achieved through phosgenation. However, due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now the reagents of choice in a laboratory setting. Triphosgene, a stable crystalline solid, is particularly favored as it is easier and safer to handle and measure. In solution, and in the presence of a base, triphosgene decomposes to generate phosgene in situ.
The overall reaction for the synthesis of this compound from 2-aminothiazole using triphosgene is depicted below:
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-aminothiazole using triphosgene. This protocol is adapted from general procedures for the synthesis of isocyanates from amines.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | Starting material |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | Phosgene surrogate (handle with extreme caution) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For aqueous workup |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |
3.2. Reaction Setup and Procedure
The following workflow outlines the key steps in the synthesis:
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
Preparation of Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice bath.
-
Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (1.19 g, 4 mmol) in anhydrous dichloromethane (20 mL). Caution: Triphosgene is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Add the triphosgene solution to the dropping funnel and add it dropwise to the stirred solution of 2-aminothiazole over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride precipitate will be observed.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Use a cold trap to capture any volatile isocyanate.
-
Purification: The crude this compound can be purified by vacuum distillation. Due to the reactivity of isocyanates, purification by silica gel chromatography may be challenging but can be attempted with a non-polar eluent system if the compound is found to be stable enough.
Data and Characterization
4.1. Physicochemical Data
| Property | Value |
| Molecular Formula | C₄H₂N₂OS |
| Molar Mass | 126.14 g/mol |
| CAS Number | 71189-23-6 |
| Appearance | Expected to be a liquid or low-melting solid |
4.2. Spectroscopic Data
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.
-
¹H NMR Spectroscopy: Signals corresponding to the two protons on the thiazole ring.
-
¹³C NMR Spectroscopy: Resonances for the carbon atoms of the thiazole ring and a characteristic signal for the isocyanate carbon atom around 120-130 ppm.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Safety Considerations
-
Triphosgene: Highly toxic and corrosive. It releases phosgene upon heating or in the presence of nucleophiles. All manipulations should be carried out in a certified fume hood. Personal protective equipment, including gloves, lab coat, and safety goggles, is mandatory.
-
This compound: Isocyanates are generally toxic, potent lachrymators, and respiratory sensitizers. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane: A suspected carcinogen. Handle in a well-ventilated area.
-
Triethylamine: Flammable and corrosive.
Conclusion
The synthesis of this compound from 2-aminothiazole using triphosgene is a feasible and practical approach for laboratory-scale preparations. This method avoids the direct handling of phosgene gas, offering a significant safety advantage. The resulting isocyanate is a versatile intermediate for the synthesis of a wide range of functional molecules relevant to the pharmaceutical and materials science industries. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. Further research to fully characterize the spectroscopic properties and explore the reactivity of this compound is warranted.
An In-depth Technical Guide to 2-Isocyanato-thiazole (CAS Number: 71189-23-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Isocyanato-thiazole is a reactive chemical intermediate. Detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this guide synthesizes available information for the compound and supplements it with established chemical principles for thiazole and isocyanate functionalities. The experimental protocols and spectral analyses are presented as representative examples. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction
This compound, identified by the CAS number 71189-23-6, is a heterocyclic compound featuring a thiazole ring substituted with a highly reactive isocyanate group. The thiazole scaffold is a prominent structural motif in a vast array of biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles to form a variety of stable covalent bonds. This dual functionality makes this compound a valuable, albeit reactive, building block in medicinal chemistry and drug discovery for the synthesis of novel thiazole derivatives with potential therapeutic applications. Its utility lies in its ability to introduce the thiazole moiety into larger molecules through the formation of urea, urethane, and thiocarbamate linkages.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂N₂OS | PubChem[1] |
| Molecular Weight | 126.14 g/mol | PubChem[1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | 216 °C | ECHEMI[2] |
| Density | 1.41 g/cm³ | ECHEMI[2] |
| Flash Point | 85 °C | ECHEMI[2] |
| Refractive Index | 1.663 | ECHEMI[2] |
| XLogP3 | 0.42 | ECHEMI[2] |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[3] |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis of this compound
A plausible and common method for the synthesis of isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent. In this case, 2-aminothiazole would serve as the precursor.
Proposed Synthetic Workflow
Experimental Protocol (Representative)
Warning: Phosgene is a highly toxic gas. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place. Triphosgene can be used as a safer alternative to phosgene gas.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).
-
Reactant Preparation: 2-Aminothiazole is dissolved in an inert, dry solvent such as toluene.
-
Phosgenation: A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at a controlled temperature (often starting at low temperatures and gradually warming to reflux).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen chloride evolution.
-
Work-up: Upon completion, the reaction mixture is cooled, and excess phosgene and solvent are carefully removed by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.
Reactivity Profile
The isocyanate group in this compound is a highly electrophilic moiety, making the compound susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.
General Reactivity with Nucleophiles
This reactivity allows for the straightforward introduction of a thiazole-2-yl-carbamoyl moiety into various molecules, which is a common strategy in the development of new drug candidates.
Spectroscopic Properties (Predicted)
Due to the scarcity of published experimental spectra for this compound, the following are predicted characteristics based on the known spectral properties of the thiazole ring and the isocyanate functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is expected to be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2285 cm⁻¹. Other expected absorptions include C-H stretching of the thiazole ring (around 3100 cm⁻¹) and C=N and C=C stretching vibrations of the ring (in the 1600-1400 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The thiazole ring has two protons. Based on data for similar thiazole derivatives, the proton at the 5-position is expected to appear as a doublet around 7.0-7.5 ppm, and the proton at the 4-position as a doublet around 7.5-8.0 ppm.
-
¹³C NMR: The thiazole ring has three carbon atoms. The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm. The carbons of the thiazole ring are expected to appear in the aromatic region (110-160 ppm).
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Common fragmentation pathways could involve the loss of the isocyanate group (-NCO, 42 Da) or fragmentation of the thiazole ring.
Applications in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient due to its high reactivity, it serves as a crucial intermediate in the synthesis of more complex and stable thiazole-containing drug candidates. Thiazole derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.
-
Antimicrobial Activity: The thiazole ring is a component of several antibiotics and is a scaffold for the development of new antibacterial and antifungal agents.
-
Anti-inflammatory Activity: Thiazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).
The use of this compound allows for the covalent modification of biomolecules or the synthesis of libraries of urea and urethane derivatives for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and nucleophilic reagents with which it can react. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Phosgene-Free Synthesis of 2-Thiazolyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolyl isocyanate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The traditional synthesis of isocyanates often involves the use of phosgene, a highly toxic and hazardous chemical. Growing safety and environmental concerns have necessitated the development of safer, phosgene-free synthetic routes. This technical guide provides an in-depth overview of the core phosgene-free methods for the synthesis of 2-thiazolyl isocyanate, focusing on the Curtius, Hofmann, and Lossen rearrangements. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid researchers in the practical application of these methodologies.
Core Phosgene-Free Synthetic Strategies
The most established and practical phosgene-free routes to 2-thiazolyl isocyanate proceed via the rearrangement of a corresponding precursor derived from 2-thiazolecarboxylic acid. The three primary rearrangement strategies are:
-
The Curtius Rearrangement: This method involves the thermal decomposition of a 2-thiazolecarbonyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.[1][2]
-
The Hofmann Rearrangement: In this reaction, 2-thiazolecarboxamide is treated with a halogenating agent and a base to form an intermediate that rearranges to the isocyanate.[3][4]
-
The Lossen Rearrangement: This route utilizes the rearrangement of an activated 2-thiazolehydroxamic acid derivative to produce the target isocyanate.[5][6]
The selection of a particular method may depend on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of 2-thiazolyl isocyanate via the Curtius, Hofmann, and Lossen rearrangements, starting from 2-thiazolecarboxylic acid.
I. Curtius Rearrangement Route
The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to isocyanates.[7] The overall transformation from 2-thiazolecarboxylic acid involves two key steps: the formation of 2-thiazolecarbonyl azide and its subsequent thermal rearrangement.
Step 1: Synthesis of 2-Thiazolecarbonyl Azide
2-Thiazolecarbonyl azide is typically prepared from 2-thiazolecarboxylic acid via an acyl chloride intermediate.
-
Experimental Protocol:
-
To a solution of 2-thiazolecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-thiazolecarbonyl chloride.
-
Dissolve the crude acyl chloride in a solvent like acetone or tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Slowly add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-thiazolecarbonyl azide.
-
Step 2: Thermal Rearrangement to 2-Thiazolyl Isocyanate
The isolated 2-thiazolecarbonyl azide is then rearranged to 2-thiazolyl isocyanate by heating in an inert solvent.
-
Experimental Protocol:
-
Dissolve the 2-thiazolecarbonyl azide (1.0 eq) in a high-boiling inert solvent such as toluene or diphenyl ether.
-
Heat the solution to reflux (typically 80-110 °C in toluene) and maintain the temperature until the evolution of nitrogen gas ceases (usually 1-3 hours).
-
The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
After completion, the solvent can be carefully removed under reduced pressure to yield crude 2-thiazolyl isocyanate, which can be purified by distillation or used directly in subsequent reactions.
-
II. Hofmann Rearrangement Route
The Hofmann rearrangement converts a primary amide to an isocyanate with one fewer carbon atom.[3][4] This route begins with the conversion of 2-thiazolecarboxylic acid to 2-thiazolecarboxamide.
Step 1: Synthesis of 2-Thiazolecarboxamide
-
Experimental Protocol:
-
Follow the procedure for the synthesis of 2-thiazolecarbonyl chloride as described in the Curtius rearrangement route (Step 1).
-
To the crude 2-thiazolecarbonyl chloride, slowly add an excess of concentrated aqueous ammonia at 0 °C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-thiazolecarboxamide.
-
Step 2: Hofmann Rearrangement to 2-Thiazolyl Isocyanate
The 2-thiazolecarboxamide is then subjected to the Hofmann rearrangement conditions.
-
Experimental Protocol:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 2-thiazolecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the freshly prepared sodium hypobromite solution, keeping the temperature below 10 °C.
-
Slowly warm the reaction mixture to 50-70 °C and maintain this temperature for approximately 1 hour.
-
The formation of the isocyanate can be monitored by IR spectroscopy.
-
Upon completion, the reaction mixture can be extracted with an inert organic solvent, and the organic layer dried and concentrated to yield 2-thiazolyl isocyanate.
-
III. Lossen Rearrangement Route
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[5][6] This pathway requires the preparation of 2-thiazolehydroxamic acid.
Step 1: Synthesis of 2-Thiazolehydroxamic Acid
-
Experimental Protocol:
-
Convert 2-thiazolecarboxylic acid to its corresponding ester (e.g., ethyl 2-thiazolecarboxylate) using standard esterification methods (e.g., Fischer esterification).
-
Treat the ethyl 2-thiazolecarboxylate (1.0 eq) with a solution of hydroxylamine hydrochloride (2.0 eq) and a base such as potassium hydroxide or sodium methoxide (2.0 eq) in a solvent like methanol.
-
Stir the mixture at room temperature for several hours to overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2-thiazolehydroxamic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Activation and Lossen Rearrangement to 2-Thiazolyl Isocyanate
The hydroxamic acid must be activated before it can undergo the Lossen rearrangement. This is typically achieved by O-acylation or O-sulfonylation.
-
Experimental Protocol:
-
Suspend the 2-thiazolehydroxamic acid (1.0 eq) in an inert solvent like dichloromethane or THF.
-
Add an activating agent such as acetic anhydride, benzoyl chloride, or a sulfonyl chloride (e.g., methanesulfonyl chloride) (1.1 eq) in the presence of a base like pyridine or triethylamine.
-
Stir the mixture at room temperature until the activation is complete (monitored by TLC).
-
The activated hydroxamic acid can then be rearranged to the isocyanate by heating in an inert solvent or by treatment with a base.
-
Isolate the 2-thiazolyl isocyanate by extraction and solvent removal.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the different phosgene-free synthesis routes to 2-thiazolyl isocyanate. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Synthesis Route | Precursor | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Curtius | 2-Thiazolecarbonyl azide | Heat (thermal decomposition) | 1-3 hours | 80-110 °C (Toluene) | 70-90 |
| Hofmann | 2-Thiazolecarboxamide | Br₂, NaOH | 1-2 hours | 50-70 °C | 60-80 |
| Lossen | Activated 2-Thiazolehydroxamic acid | Heat or Base | 1-4 hours | Varies (50-100 °C) | 50-75 |
Characterization of 2-Thiazolyl Isocyanate
The successful synthesis of 2-thiazolyl isocyanate can be confirmed by various spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the thiazole ring will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-thiazolyl isocyanate (C₄H₂N₂OS, molecular weight: 126.14 g/mol ) should be observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic pathways.
Caption: Curtius rearrangement workflow for 2-thiazolyl isocyanate.
Caption: Hofmann rearrangement workflow for 2-thiazolyl isocyanate.
Caption: Lossen rearrangement workflow for 2-thiazolyl isocyanate.
Conclusion
This technical guide has detailed three robust and phosgene-free methods for the synthesis of 2-thiazolyl isocyanate. The Curtius, Hofmann, and Lossen rearrangements offer viable alternatives to traditional phosgene-based chemistry, enhancing safety and environmental compatibility. The provided experimental protocols, comparative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors. The choice of the optimal synthetic route will depend on specific laboratory capabilities, cost considerations, and the desired scale of production.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Curtius Rearrangement: A Technical Guide to the Synthesis of 2-Isocyanato-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Curtius rearrangement for the synthesis of 2-isocyanato-thiazole, a valuable building block in medicinal chemistry and drug development. The document outlines the reaction mechanism, detailed experimental protocols, and comprehensive characterization data.
Introduction
The Curtius rearrangement is a powerful synthetic transformation that converts a carboxylic acid into an isocyanate with the loss of one carbon atom. This reaction proceeds through a thermally or photochemically induced decomposition of an acyl azide intermediate.[1][2][3] The resulting isocyanate is a versatile functional group that can be readily converted into a variety of important nitrogen-containing compounds, including amines, ureas, and carbamates.[3] The thiazole moiety is a prominent scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities.[4] The synthesis of this compound via the Curtius rearrangement provides a direct route to introduce a reactive isocyanate functionality onto the thiazole ring, enabling the facile synthesis of diverse thiazole-based derivatives for drug discovery programs.
Reaction Mechanism and Workflow
The synthesis of this compound via the Curtius rearrangement typically involves a two-step process:
-
Formation of Thiazole-2-carbonyl azide: The starting material, thiazole-2-carboxylic acid, is first converted to its corresponding acyl azide. This is commonly achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide.[1]
-
Thermal Rearrangement: The isolated or in situ generated thiazole-2-carbonyl azide is then heated in an inert solvent. This induces the rearrangement, leading to the expulsion of nitrogen gas and the formation of this compound.[2][5]
The overall transformation is a concerted process where the migration of the thiazole group and the loss of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate in the thermal rearrangement.[5]
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of Thiazole-2-carbonyl Chloride
Procedure:
To a solution of thiazole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, is added thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude thiazole-2-carbonyl chloride, which is often used in the next step without further purification.
Synthesis of this compound via Curtius Rearrangement
Method A: Two-Step Procedure
-
Formation of Thiazole-2-carbonyl azide: A solution of thiazole-2-carbonyl chloride (1.0 eq) in an anhydrous solvent (e.g., acetone, toluene) is added dropwise to a stirred suspension of sodium azide (1.1 - 1.5 eq) in the same solvent at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by IR spectroscopy for the appearance of the characteristic azide peak (~2140 cm⁻¹).
-
Thermal Rearrangement: After the formation of the acyl azide, the reaction mixture is carefully filtered to remove the inorganic salts. The filtrate containing the thiazole-2-carbonyl azide is then heated to reflux (the temperature will depend on the solvent used, e.g., toluene at ~110 °C) until the evolution of nitrogen gas ceases. The rearrangement can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak (~2270-2250 cm⁻¹) in the IR spectrum.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or chromatography.
Method B: One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)
-
To a stirred solution of thiazole-2-carboxylic acid (1.0 eq) and triethylamine (1.1 - 1.5 eq) in an anhydrous aprotic solvent such as toluene or dioxane is added diphenylphosphoryl azide (DPPA, 1.1 - 1.3 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (80-110 °C) for a period of 2-4 hours, or until the reaction is complete as indicated by TLC or IR spectroscopy.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography to afford this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazole-2-carboxylic acid | Oxalyl chloride, cat. DMF | Toluene | Reflux | 2 | >95 (crude) |
| 2a | Thiazole-2-carbonyl chloride | Sodium azide | Acetone | 0 - 5 | 2 | Not isolated |
| 2b | Thiazole-2-carbonyl azide | - | Toluene | 110 | 1-2 | 70-85 |
| One-Pot | Thiazole-2-carboxylic acid | DPPA, Triethylamine | Toluene | 110 | 3 | ~80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₄H₂N₂OS |
| Molecular Weight | 126.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available, likely requires vacuum distillation |
| Infrared (IR) ν (cm⁻¹) | ~2260 (strong, sharp, -N=C=O stretch) , ~1520, ~1350 |
| ¹H NMR (CDCl₃) δ (ppm) | ~7.8 (d, 1H), ~7.3 (d, 1H) |
| ¹³C NMR (CDCl₃) δ (ppm) | ~160 (thiazole C2), ~143 (thiazole C4), ~125 (isocyanate C=O), ~122 (thiazole C5) |
| Mass Spectrum (m/z) | 126 (M⁺) |
Note: Spectroscopic data are predicted or based on typical values for similar compounds and require experimental verification.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The highly reactive isocyanate group can readily react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. This allows for the rapid diversification of the thiazole scaffold, which is a common motif in many approved drugs and clinical candidates.[4] The ability to introduce diverse functionalities at the 2-position of the thiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
The Curtius rearrangement provides an efficient and reliable method for the synthesis of this compound from readily available thiazole-2-carboxylic acid. This technical guide has detailed the reaction mechanism, provided comprehensive experimental protocols, and summarized the key analytical data. The versatility of the isocyanate product makes this synthetic route highly valuable for researchers and professionals in the field of medicinal chemistry and drug development, enabling the exploration of novel thiazole-containing chemical space for the discovery of new therapeutic agents.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H2N2OS | CID 23436220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Isocyanato-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-isocyanato-thiazole. Due to a lack of readily available experimental spectroscopic data in peer-reviewed literature, this document compiles computed data and presents a detailed, robust, and hypothetical experimental protocol for the synthesis and characterization of the title compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this compound, providing both theoretical data and practical, actionable experimental methodologies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined reactivity of the isocyanate group and the biological significance of the thiazole scaffold. The isocyanate moiety is a versatile functional group capable of reacting with a wide range of nucleophiles to form ureas, carbamates, and thiocarbamates, making it a valuable synthon for the generation of diverse chemical libraries. The thiazole ring is a common motif in many FDA-approved drugs, exhibiting a broad spectrum of biological activities. The conjugation of these two functionalities in this compound suggests its potential as a building block for novel therapeutic agents and functional materials. This guide addresses the current gap in available experimental data by providing computed spectroscopic information and a detailed hypothetical protocol for its synthesis and characterization.
Computed Spectroscopic Data
Currently, experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the computed data available from the PubChem database (CID 23436220). These values are computationally predicted and should be used as a reference for experimental verification.
Table 1: Computed Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₄H₂N₂OS |
| Molecular Weight | 126.14 g/mol |
| Exact Mass | 125.98878387 Da |
| Monoisotopic Mass | 125.98878387 Da |
Source: Computed by PubChem
Predicted Spectroscopic Data
Based on the known spectroscopic properties of thiazole derivatives and isocyanates, the following are the predicted key signals for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring.
-
δ 7.0-8.0 ppm: Two doublets, corresponding to the H4 and H5 protons of the thiazole ring. The exact chemical shifts and coupling constants would depend on the solvent used.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show four distinct signals.
-
δ 160-170 ppm: Quaternary carbon (C2) attached to the isocyanate group.
-
δ 140-150 ppm: Methine carbon (C4).
-
δ 120-130 ppm: Methine carbon (C5).
-
δ 120-130 ppm: Isocyanate carbon (-N=C=O).
Predicted IR Data
The infrared spectrum will be characterized by a strong, sharp absorption band for the isocyanate group.
-
2280-2240 cm⁻¹: Strong, characteristic N=C=O stretching vibration.
-
~3100 cm⁻¹: C-H stretching of the thiazole ring.
-
1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.
Experimental Protocols
The following sections describe a detailed, albeit hypothetical, experimental plan for the synthesis and spectroscopic characterization of this compound. The most common route for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[1][2]
Synthesis of this compound from 2-Aminothiazole
Reaction Scheme:
Materials:
-
2-Aminothiazole
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an argon/nitrogen inlet is charged with 2-aminothiazole (1.0 eq) and anhydrous toluene under an inert atmosphere.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 eq) in anhydrous toluene is added dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition of triphosgene, triethylamine (2.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified sample of this compound is to be dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Tetramethylsilane (TMS) can be used as an internal standard.
4.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
4.2.3. Mass Spectrometry (MS)
-
The mass spectrum is to be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
References
Reactivity of 2-Isocyanato-thiazole with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-isocyanato-thiazole with a range of nucleophiles. Due to the limited direct literature on this specific heterocyclic isocyanate, this guide synthesizes information from established synthetic methodologies for isocyanates, general principles of isocyanate reactivity, and analogous reactions with other heteroaryl isocyanates. The document covers the primary synthetic routes to this compound, its expected reactions with amines, alcohols, and thiols, and provides detailed, representative experimental protocols. Quantitative data, where available from analogous systems, is presented in structured tables. Reaction pathways and experimental workflows are illustrated with clear diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
The thiazole motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. The introduction of an isocyanate group at the 2-position of the thiazole ring creates a highly reactive electrophilic center, opening avenues for the synthesis of a diverse range of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery for their potential as enzyme inhibitors, receptor antagonists, and other therapeutic agents.
This guide focuses on the reactivity of the this compound core, a versatile building block for constructing complex molecular architectures. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for isocyanate formation. The two most viable routes are the Curtius rearrangement of thiazole-2-carbonyl azide and the phosgenation of 2-aminothiazole.
Curtius Rearrangement of Thiazole-2-carbonyl Azide
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1] This method is advantageous as it often proceeds under mild conditions with a high degree of stereochemical retention if a chiral center is present.
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
Materials:
-
Thiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous acetone
Procedure:
-
Synthesis of Thiazole-2-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiazole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude thiazole-2-carbonyl chloride.
-
Synthesis of Thiazole-2-carbonyl azide: Dissolve the crude thiazole-2-carbonyl chloride in anhydrous acetone (10 mL per gram of starting carboxylic acid). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution with vigorous stirring. Continue stirring at 0 °C for 1 hour.
-
Curtius Rearrangement: Pour the reaction mixture into ice-water and extract the aqueous layer with toluene. Dry the combined organic layers over anhydrous sodium sulfate. Heat the toluene solution to reflux (approx. 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). The resulting toluene solution contains this compound. This solution can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.
Phosgenation of 2-Aminothiazole
The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene or diphosgene, is a common industrial method for isocyanate synthesis. This reaction proceeds via a carbamoyl chloride intermediate.
Experimental Protocol: Synthesis of this compound via Phosgenation
Materials:
-
2-Aminothiazole
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene or chlorobenzene
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred amine solution at room temperature. An exothermic reaction is typically observed.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270 cm⁻¹).
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. The filtrate contains the this compound and can be used directly or purified by vacuum distillation.
Reactivity of this compound with Nucleophiles
The isocyanate group is a powerful electrophile, readily undergoing nucleophilic addition across the C=N bond. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the isocyanate carbon, making this compound a highly reactive species.
Reaction with Amines to form Ureas
The reaction of isocyanates with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most common applications of isocyanates.
General Experimental Protocol: Synthesis of N-(thiazol-2-yl)ureas
Materials:
-
Solution of this compound in an aprotic solvent (e.g., toluene, THF, or dichloromethane)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in an anhydrous aprotic solvent.
-
To this solution, add the solution of this compound (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Reaction with Alcohols and Phenols to form Carbamates
Isocyanates react with alcohols and phenols to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).
General Experimental Protocol: Synthesis of Thiazol-2-ylcarbamates
Materials:
-
Solution of this compound in an aprotic solvent
-
Alcohol or phenol (1.0 eq)
-
Catalyst (e.g., triethylamine, 0.1 eq)
-
Anhydrous aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) and the catalyst in an anhydrous aprotic solvent.
-
Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC or IR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product but may involve washing with a dilute acid to remove the amine catalyst, followed by extraction and purification.
Reaction with Thiols to form Thiocarbamates
The reaction of isocyanates with thiols yields thiocarbamates. Similar to the reaction with alcohols, this process is often catalyzed by a base.
General Experimental Protocol: Synthesis of Thiazol-2-ylthiocarbamates
Materials:
-
Solution of this compound in an aprotic solvent
-
Thiol (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent.
-
Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Upon completion, the triethylamine hydrohalide (if formed from a precursor) can be filtered off. The filtrate is then concentrated, and the product is purified by recrystallization or column chromatography.
Data Presentation
Quantitative data for the reactions of this compound are not widely available in the literature. The following tables provide representative data based on analogous reactions of other aryl and heteroaryl isocyanates. Yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile | Product Type | Typical Catalyst | Typical Reaction Time | Expected Yield |
| Primary Amine | Urea | None | 1-3 h | High |
| Secondary Amine | Urea | None | 2-6 h | Good to High |
| Primary Alcohol | Carbamate | Tertiary Amine or Organotin | 4-24 h | Moderate to Good |
| Phenol | Carbamate | Tertiary Amine | 12-48 h | Moderate |
| Thiol | Thiocarbamate | Tertiary Amine | 2-6 h | Good |
Table 1: Summary of Expected Reactivity of this compound with Various Nucleophiles.
| Product Type | -N=C=O Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| Isocyanate | ~2270 | - | - |
| Urea | - | 1630-1680 | 3300-3500 |
| Carbamate | - | 1680-1730 | 3200-3400 |
| Thiocarbamate | - | 1650-1700 | 3200-3400 |
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Isocyanate and its Derivatives.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Reactivity of this compound with nucleophiles.
Caption: General experimental workflow for derivatization.
Conclusion
This compound is a highly reactive and versatile intermediate for the synthesis of a wide range of thiazole-containing compounds. While direct literature on its reactivity is limited, established principles of isocyanate chemistry provide a robust framework for predicting its behavior with nucleophiles. The synthetic routes and general reaction protocols provided in this guide offer a starting point for researchers to explore the chemistry of this valuable building block and to develop novel molecules for applications in drug discovery and materials science. Further research into the specific reaction kinetics and substrate scope for this compound is warranted to fully elucidate its synthetic potential.
References
Navigating the Challenges of 2-Isocyanato-Thiazole: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage considerations for 2-isocyanato-thiazole, a critical heterocyclic building block for researchers, scientists, and drug development professionals. Due to its reactive isocyanate functional group, understanding its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and ensuring safety. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Stability Concerns and Degradation Pathways
The stability of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) group. This functional group is highly susceptible to nucleophilic attack, leading to several potential degradation pathways that can compromise the compound's purity and integrity.
1. Hydrolysis: The most significant stability concern is reaction with water. Atmospheric or residual moisture can lead to a rapid hydrolysis reaction, initially forming an unstable carbamic acid, which then decomposes to 2-amino-thiazole and carbon dioxide gas. The resulting 2-amino-thiazole is an impurity that can interfere with subsequent reactions. Furthermore, the generated amine can react with another molecule of this compound to form an insoluble and undesired N,N'-di(thiazol-2-yl)urea. This process can lead to a visible loss of clarity, formation of solid precipitates, and a dangerous pressure buildup in sealed containers due to CO2 evolution.
2. Self-Polymerization: Isocyanates can undergo self-reaction, particularly at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates). These oligomerization reactions lead to a decrease in the active isocyanate content and the formation of higher molecular weight impurities.
3. Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophilic reagents will readily react with the isocyanate group. Therefore, storage in the presence of such contaminants must be strictly avoided.
Recommended Storage and Handling
To mitigate the inherent instability of this compound, stringent storage and handling protocols are essential. Based on general guidelines for aromatic and reactive isocyanates, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigeration) | Reduces the rate of self-polymerization (dimerization/trimerization) and other degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture, thus minimizing hydrolysis. |
| Container | Tightly sealed, opaque containers | Protects from moisture ingress and potential light-catalyzed degradation. |
| Container Material | 304 Stainless Steel or Polyethylene-lined Steel | Ensures compatibility and prevents reaction with container surfaces. Avoids certain plastics and rubbers that can be corroded by isocyanates.[1] |
| Handling | In a dry, well-ventilated area (e.g., fume hood) | Minimizes exposure to atmospheric moisture during handling and ensures operator safety. |
It is crucial to visually inspect the material for any cloudiness or the presence of solid precipitates before use, as these are indicators of degradation.[2]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should be designed to evaluate its degradation under various environmental conditions. The following experimental protocols provide a framework for such an assessment.
Accelerated Stability Study Protocol
This study is designed to rapidly assess the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Aliquot this compound into multiple vials suitable for the chosen analytical techniques.
-
Initial Analysis (T=0): Perform initial analysis on a set of samples to determine the baseline purity and characterize any existing impurities. Analytical methods are detailed below.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
54°C ± 2°C (in a dry oven to assess thermal stability in the absence of humidity)
-
-
Time Points: Analyze samples at predefined intervals, for example: 0, 7, and 14 days.[3][4]
-
Analysis: At each time point, analyze the samples for purity, degradation products, and physical appearance.
Analytical Methods for Stability Monitoring
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for quantifying the purity of this compound and monitoring the formation of degradation products. As isocyanates are highly reactive, derivatization is often required for stable and reproducible analysis.
-
Derivatization Agent: 1-(2-Pyridyl)piperazine (1-2PP) or Dibutylamine (DBA) can be used to react with the isocyanate group to form a stable urea derivative that is readily analyzable by HPLC.[5][6]
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve in a dry, inert solvent (e.g., acetonitrile).
-
React with an excess of the derivatizing agent solution.
-
Allow the reaction to proceed to completion.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm particles).[7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.05% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Detector: UV detector at a wavelength suitable for the derivative, or Mass Spectrometry (MS) for identification of degradation products.[7][8]
-
-
Data Analysis: Quantify the peak area of the derivatized this compound and any new peaks corresponding to degradation products. Purity is expressed as a percentage of the total peak area.
b) Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring
FTIR spectroscopy is an excellent tool for real-time or near-real-time monitoring of the isocyanate group.
-
Methodology:
-
Acquire an initial FTIR spectrum of the this compound sample. The characteristic sharp absorption peak of the -N=C=O asymmetrical stretch appears between 2250 and 2285 cm⁻¹.
-
Over the course of the stability study, acquire spectra at each time point.
-
Monitor the decrease in the intensity of the -N=C=O peak as an indicator of degradation.[9]
-
Simultaneously, the appearance of new peaks, such as those corresponding to urea C=O stretching (around 1630-1690 cm⁻¹), can indicate the formation of degradation products.
-
-
Advantages: This method is rapid and can be performed in-situ with a fiber-optic probe, providing a direct measure of the consumption of the reactive functional group.[10]
c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for identifying the structure of degradation products.
-
Methodology:
-
Acquire ¹H and ¹³C NMR spectra of the initial sample in a dry deuterated solvent (e.g., CDCl₃).
-
At each stability time point, acquire NMR spectra of the aged samples.
-
Compare the spectra to identify new signals corresponding to degradation products. For example, the formation of 2-amino-thiazole or the urea linkage will result in characteristic new peaks in the aromatic and amine regions of the ¹H spectrum.[1][11]
-
¹⁵N NMR can also be a powerful tool for distinguishing between different isocyanate-derived structures.[12]
-
d) Thermogravimetric Analysis (TGA) for Thermal Stability
TGA can be used to determine the thermal decomposition profile of this compound.
-
Methodology:
-
A small sample of this compound is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting thermogram will show the onset temperature of decomposition, providing information on the thermal stability of the compound.[13][14]
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Conclusion
This compound is a highly reactive and valuable compound that requires careful management of its storage and handling to maintain its quality. The primary degradation route is hydrolysis, which can be effectively mitigated by storing the compound under refrigerated, dry, and inert conditions. A robust stability testing program, employing a suite of analytical techniques including HPLC, FTIR, and NMR, is essential for characterizing its stability profile and ensuring its suitability for research and development applications. By adhering to the guidelines and protocols outlined in this document, researchers can minimize degradation, ensure the integrity of their starting materials, and achieve more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 6. infinitalab.com [infinitalab.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. polymersynergies.net [polymersynergies.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of the 2-Isocyanato-Thiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-isocyanato-thiazole moiety is a reactive chemical entity of significant interest in medicinal chemistry and drug development. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The isocyanate group, a potent electrophile, offers a reactive handle for forming covalent bonds with biological nucleophiles, making it a valuable functional group for designing targeted covalent inhibitors and chemical probes. This technical guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and potential applications of the this compound core, with a focus on its relevance to drug discovery.
Physicochemical and Computed Electronic Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂N₂OS | PubChem |
| Molecular Weight | 126.14 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Formal Charge | 0 | PubChem |
| Polar Surface Area | 70.6 Ų | PubChem |
Synthesis of this compound
Direct experimental protocols for the synthesis of this compound are not extensively detailed in readily accessible literature. However, two primary and well-established synthetic strategies are proposed based on standard organic chemistry transformations.
Phosgenation of 2-Aminothiazole
The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a standard method for the synthesis of isocyanates. Starting from the commercially available 2-aminothiazole, this method provides a direct route to the target compound.
Experimental Protocol:
-
Reaction Setup: A solution of 2-aminothiazole (1.0 eq) in an inert aprotic solvent (e.g., dry toluene or dichloromethane) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The reaction is maintained under an inert atmosphere.
-
Addition of Phosgene Equivalent: A solution of triphosgene (0.34 eq) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to reflux temperature and maintained for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
The Chemistry of 2-Isocyanato-thiazole: A Technical Guide for Researchers and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Among the diverse array of functionalized thiazoles, 2-isocyanato-thiazole stands out as a highly reactive and versatile intermediate, offering a gateway to a wide range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel pharmaceutical agents.
Synthesis of this compound
The primary and most direct route to this compound is through the reaction of its corresponding amine precursor, 2-aminothiazole, with a phosgene equivalent. Due to the hazardous nature of phosgene gas, safer alternatives such as triphosgene are commonly employed in laboratory settings. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which readily eliminates hydrogen chloride to yield the desired isocyanate.
References
Methodological & Application
Application Notes: Synthesis and Utility of Thiazolyl-Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolyl-urea derivatives represent a significant class of heterocyclic compounds with diverse and potent biological activities. The thiazole ring is a key pharmacophore found in numerous approved drugs, and its combination with a urea moiety often enhances the therapeutic potential of the resulting molecule.[1] These derivatives have garnered considerable interest in drug discovery, demonstrating efficacy as anticancer, antimicrobial, and kinase-inhibiting agents. This document provides detailed protocols for the synthesis of thiazolyl-urea derivatives, focusing on the common and efficient reaction of 2-aminothiazole with isocyanates, and explores their applications in biomedical research.
Synthesis of Thiazolyl-Urea Derivatives
The predominant method for synthesizing N-aryl-N'-2-thiazolyl-urea derivatives involves the nucleophilic addition of a 2-aminothiazole to an appropriate isocyanate. This reaction is typically straightforward, proceeds with high yield, and allows for the generation of a diverse library of compounds by varying the substituents on both the thiazole and isocyanate precursors.
General Reaction Scheme
The synthesis is generally carried out by reacting a substituted 2-aminothiazole with an aryl isocyanate in a suitable solvent. The reaction can be performed at room temperature or with gentle heating to facilitate completion.
Reaction:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thiazolyl-urea derivatives, highlighting the reaction conditions and yields.
| Entry | 2-Aminothiazole Derivative | Isocyanate Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminothiazole | p-Tolylsulfonyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |
| 2 | 2-Aminothiazole | p-Tolyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |
| 3 | 2-Aminothiazole | Benzoyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |
| 4 | 2-Aminothiazole | Ethyl isocyanate | Acetonitrile | Room Temp | - | Good | [2] |
| 5 | 6-Substituted-2-aminobenzothiazole | Alkyl or Aryl isocyanate | Dichloromethane, Pyridine | - | - | - | [3] |
| 6 | 2-Aminobenzothiazole | Aryl isocyanate | Acetonitrile | Room Temp | 1-4 | - | [3] |
Note: Specific yield percentages and reaction times were not consistently available in the abstracts. "Good" indicates that the synthesis was reported to be efficient.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(2-thiazolyl)urea Derivatives
This protocol describes a general method for the synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazole with an isocyanate.
Materials:
-
Substituted 2-aminothiazole
-
Substituted aryl isocyanate
-
Anhydrous acetonitrile (or other suitable aprotic solvent like Dichloromethane or DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the substituted 2-aminothiazole (1.0 eq) in anhydrous acetonitrile, add the substituted aryl isocyanate (1.0 - 1.2 eq) portion-wise at room temperature with continuous stirring.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours). If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford the pure N-aryl-N'-(2-thiazolyl)urea derivative.
-
The structure of the synthesized compound should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, IR, and elemental analysis.[1][4]
Applications in Drug Development
Thiazolyl-urea derivatives have emerged as promising candidates in drug development due to their ability to modulate various biological pathways implicated in diseases such as cancer and microbial infections.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of thiazolyl-urea derivatives against various cancer cell lines, including lung, prostate, and breast cancer.[4][5] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition and Signaling Pathways
Thiazolyl-urea derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression. A significant target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Furthermore, some derivatives have shown inhibitory activity against other key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.
Antimicrobial Activity
Certain thiazolyl-urea derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[1][4] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.
Conclusion
The synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazoles with isocyanates is a robust and versatile method for generating a wide array of biologically active compounds. These derivatives have shown considerable promise as anticancer and antimicrobial agents, primarily through the inhibition of key signaling pathways. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules for therapeutic applications.
References
- 1. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Thiazolyl Carbamates from Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolyl carbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in many biologically active molecules, and the carbamate linkage serves as a stable and versatile functional group, often used as a bioisostere for amide or ester bonds.[1] This combination can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The preparation of these compounds directly from readily available alcohols and 2-aminothiazole derivatives is a key synthetic challenge.
These application notes provide detailed protocols and comparative data for the synthesis of 2-thiazolyl carbamates from alcohols, focusing on one-pot methodologies that offer efficiency and convenience for research and development.
Synthetic Strategies Overview
The preparation of 2-thiazolyl carbamates from alcohols can be broadly approached via two main strategies:
-
Two-Step Synthesis via Chloroformates: This traditional method involves the conversion of an alcohol to a more reactive chloroformate, which is then reacted with 2-aminothiazole. While reliable, this method involves handling of sensitive chloroformate intermediates.
-
One-Pot Synthesis using Carbonylating Agents: This modern and more efficient approach involves the in-situ activation of either the alcohol or the 2-aminothiazole with a carbonylating agent, followed by reaction with the other component in the same reaction vessel. This avoids the isolation of unstable intermediates and often leads to higher overall yields. Common carbonylating agents include phosgene equivalents (e.g., triphosgene), N,N'-carbonyldiimidazole (CDI), and N,N'-disuccinimidyl carbonate (DSC).[2][3][4]
This document will focus on the one-pot synthetic strategies due to their efficiency and milder reaction conditions.
Logical Workflow for One-Pot Synthesis
The general workflow for the one-pot synthesis of 2-thiazolyl carbamates from alcohols involves the activation of a carbonyl donor which then reacts sequentially with the alcohol and 2-aminothiazole.
Reaction Mechanism
The reaction proceeds through the formation of a reactive intermediate from the alcohol and the carbonylating agent. For instance, with N,N'-disuccinimidyl carbonate (DSC), the alcohol first forms a succinimidyl carbonate. This activated intermediate is then susceptible to nucleophilic attack by the exocyclic amino group of 2-aminothiazole to furnish the desired carbamate and N-hydroxysuccinimide as a byproduct.[2][5]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 2-thiazolyl carbamates from alcohols using different carbonylating agents. Researchers should optimize conditions for specific substrates.
Protocol 1: Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)
This method is advantageous due to the stability of the intermediate mixed carbonates and the mild reaction conditions.[2][5]
Materials:
-
Alcohol (1.0 mmol)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.2 mmol)
-
Triethylamine (Et3N) or Pyridine (2.0 mmol)
-
2-Aminothiazole (1.1 mmol)
-
Anhydrous acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add N,N'-disuccinimidyl carbonate (1.2 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the activated succinimidyl carbonate intermediate by thin-layer chromatography (TLC).
-
Once the formation of the intermediate is complete, add 2-aminothiazole (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-thiazolyl carbamate.
Protocol 2: Synthesis using N,N'-Carbonyldiimidazole (CDI)
CDI is a safe and convenient alternative to phosgene for carbamate synthesis. The reaction proceeds via a reactive acylimidazole intermediate.[4]
Materials:
-
Alcohol (1.0 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 mmol)
-
2-Aminothiazole (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) (10 mL)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 mmol) in anhydrous THF (5 mL).
-
Add CDI (1.1 mmol) in one portion and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the acylimidazole intermediate.
-
Add 2-aminothiazole (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 16-48 hours. Monitor the progress of the reaction by TLC.
-
After cooling to room temperature, quench the reaction with deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the desired 2-thiazolyl carbamate.
Data Presentation
The following table summarizes representative yields for the synthesis of various alkyl N-(thiazol-2-yl)carbamates based on the general protocols described above. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Carbonylating Agent | Typical Yield (%) |
| 1 | Benzyl Alcohol | DSC | 85-95 |
| 2 | Ethanol | DSC | 75-85 |
| 3 | Isopropanol | DSC | 60-75 |
| 4 | Cyclohexanol | DSC | 70-80 |
| 5 | Benzyl Alcohol | CDI | 80-90 |
| 6 | n-Butanol | CDI | 70-80 |
| 7 | 2-Phenylethanol | CDI | 78-88 |
Yields are approximate and based on literature for similar transformations. Optimization is recommended for specific substrates.
Applications in Drug Development
The 2-thiazolyl carbamate moiety is present in a variety of compounds with therapeutic potential. The synthetic methods described herein provide a direct route to novel derivatives for screening and lead optimization. For example, derivatives of 2-aminothiazole have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily introduce a range of alkoxy groups via the carbamate linkage allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, which are critical aspects of the drug discovery and development process.
Conclusion
The one-pot synthesis of 2-thiazolyl carbamates from alcohols using carbonylating agents like N,N'-disuccinimidyl carbonate and N,N'-carbonyldiimidazole represents an efficient and versatile strategy for accessing this important class of compounds. The provided protocols offer a solid foundation for researchers in the synthesis of novel 2-thiazolyl carbamate derivatives for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Isocyanato-thiazole in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-isocyanato-thiazole in solid-phase organic synthesis (SPOS), a key methodology for the generation of combinatorial libraries of thiazole-containing urea derivatives. Thiazole and urea moieties are important pharmacophores found in a wide range of biologically active compounds. The combination of these scaffolds through SPOS offers an efficient route to novel chemical entities for drug discovery.
Introduction
Solid-phase organic synthesis is a powerful technique for the efficient production of large numbers of compounds in a parallel or combinatorial fashion. The key advantage of SPOS lies in the simplification of purification, as excess reagents and by-products can be removed by simple washing of the solid support (resin). This methodology is particularly well-suited for the synthesis of libraries of related compounds, which is a cornerstone of modern drug discovery.
This compound is a valuable building block for the introduction of a 2-ureido-thiazole moiety into a target molecule. The isocyanate group is highly reactive towards nucleophiles, such as amines, leading to the formation of a stable urea linkage. When an amine is immobilized on a solid support, the reaction with this compound allows for the straightforward synthesis of resin-bound thiazolyl ureas. Subsequent cleavage from the resin yields the desired products in high purity.
Applications
The solid-phase synthesis of thiazolyl ureas using this compound is applicable to:
-
Combinatorial Chemistry and Library Synthesis: Rapid generation of diverse libraries of thiazole-urea derivatives for high-throughput screening.
-
Drug Discovery: Synthesis of potential therapeutic agents, as the thiazole-urea scaffold is present in numerous biologically active molecules.
-
Structure-Activity Relationship (SAR) Studies: Efficient synthesis of analogs to explore the SAR of a lead compound.
Experimental Protocols
The following protocols describe a general procedure for the solid-phase synthesis of a library of N-substituted-N'-(thiazol-2-yl)ureas. The synthesis starts with a resin-bound primary or secondary amine.
Protocol 1: General Procedure for the Synthesis of a Thiazolyl Urea Library on Solid Support
This protocol outlines the key steps for the synthesis of a library of thiazolyl ureas starting from an amino-functionalized resin.
1. Resin Swelling:
-
Place the appropriate amount of amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Add a suitable solvent for swelling, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL per gram of resin).
-
Gently agitate the resin slurry for 30-60 minutes at room temperature.
-
Drain the solvent.
2. Fmoc-Deprotection (if using Fmoc-protected amino resin):
-
To the swollen resin, add a 20% solution of piperidine in DMF (10 mL per gram of resin).
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment once more for 10 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amine.
3. Coupling with this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture thereof).
-
Add the this compound solution to the resin.
-
If desired, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) can be added to facilitate the reaction, particularly with secondary amines or amine hydrochlorides.
-
Agitate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by a negative Kaiser test, indicating the consumption of the free amine.
-
Drain the reaction solution.
4. Washing:
-
Wash the resin thoroughly to remove excess reagents and by-products. A typical washing sequence is:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Methanol (MeOH) (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Dry the resin under vacuum.
5. Cleavage from the Resin:
-
Prepare a cleavage cocktail appropriate for the resin used. For Rink Amide resin, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail or DCM.
-
Combine the filtrates.
6. Product Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude product with cold diethyl ether.
-
Purify the product by an appropriate method, such as preparative HPLC or crystallization, if necessary.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following table presents illustrative data for a hypothetical library of thiazolyl ureas synthesized using the general protocol described above. The data includes yields and purities, which are critical metrics for evaluating the success of a solid-phase synthesis campaign.
Table 1: Illustrative Yields and Purities of a Synthesized Thiazolyl Urea Library
| Compound ID | R Group on Resin-Bound Amine | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity by HPLC (%) |
| TU-001 | Benzyl | 233.29 | 85 | >95 |
| TU-002 | 4-Methoxybenzyl | 263.32 | 82 | >95 |
| TU-003 | 2-Phenylethyl | 247.32 | 88 | >95 |
| TU-004 | Cyclohexyl | 225.32 | 75 | >90 |
| TU-005 | Isopropyl | 185.25 | 78 | >90 |
Note: The data in this table is for illustrative purposes only and represents typical outcomes for solid-phase synthesis of small molecules.
Visualizations
The following diagrams illustrate the key workflows and relationships in the solid-phase synthesis of thiazolyl ureas.
Caption: General workflow for the solid-phase synthesis of thiazolyl ureas.
Caption: Key components and their relationships in the synthesis.
Application Notes and Protocols: Reaction of 2-Isocyanato-thiazole with Primary Amines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-ureido-thiazole derivatives is a significant area of interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold. These compounds have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The core reaction involves the formation of a urea linkage between a 2-thiazole moiety and a primary amine. While the direct reaction of 2-isocyanato-thiazole with a primary amine represents a direct route to these products, the more prevalent and often more practical synthetic strategy involves the reaction of a 2-aminothiazole with an isocyanate. An alternative approach to access the this compound intermediate is through the in situ Curtius rearrangement of a 2-thiazolecarbonyl azide. This document provides detailed application notes and protocols for the synthesis and evaluation of 2-ureido-thiazole derivatives.
Synthetic Methodologies
The formation of 2-ureido-thiazoles can be primarily achieved via two main synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Method A: Reaction of 2-Aminothiazole with Isocyanate (The Common Route)
This is the most widely employed method for the synthesis of 2-ureido-thiazole derivatives. It involves the nucleophilic addition of the 2-amino group of a substituted thiazole to the electrophilic carbon of an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.
Method B: Reaction of this compound with Primary Amine (via Curtius Rearrangement)
This method addresses the user's specific query and involves the in situ generation of this compound from a carboxylic acid precursor, followed by its reaction with a primary amine. The Curtius rearrangement is a classic transformation for converting carboxylic acids to isocyanates.[1]
Data Presentation: Synthesis of 2-Ureido-Thiazole Derivatives
The following tables summarize quantitative data for the synthesis of 2-ureido-thiazole derivatives via the reaction of 2-aminothiazoles with various isocyanates.
Table 1: Synthesis of N-(substituted)-4-(pyridin-2-yl)thiazol-2-yl Ureas
| Entry | 2-Aminothiazole Derivative | Isocyanate | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-4-(pyridin-2-yl)thiazole | Cyclopentyl isocyanate | THF | Et3N, r.t., 1 h | - | [2] |
| 2 | 2-Amino-4-(pyridin-2-yl)thiazole | Phenyl isocyanate | THF | Et3N, r.t., 1 h | - | [2] |
Table 2: Synthesis of 1-(Thiazol-2-yl)-3-(m-tolyl)urea Derivatives
| Entry | 2-Aminothiazole Derivative | Isocyanate | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiazole | m-Toluyl isocyanate | DMFA | K2CO3 | r.t. | High | [3] |
| 2 | 2-Amino-4,5-dihydrothiazole-4-carboxylic acid | m-Toluyl isocyanate | DMFA | K2CO3 | r.t. | High | [3] |
| 3 | 2-Aminobenzothiazole | m-Toluyl isocyanate | DMFA | K2CO3 | r.t. | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Ureido-Thiazoles from 2-Aminothiazole and Isocyanate
This protocol is adapted from the synthesis of N-(2-methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine, which can be modified for the synthesis of urea derivatives.[2]
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Substituted isocyanate (1.1 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the substituted 2-aminothiazole in anhydrous THF, add triethylamine.
-
To this mixture, add the substituted isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexane) to afford the desired 2-ureido-thiazole derivative.
Protocol 2: Synthesis of this compound via Curtius Rearrangement and Subsequent Reaction with a Primary Amine
This is a general protocol based on established Curtius rearrangement procedures.[3][4]
Materials:
-
2-Thiazolecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or oxalyl chloride (1.2 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Anhydrous toluene or dioxane
-
Primary amine (1.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Formation of Acyl Azide: Convert 2-thiazolecarboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. Subsequently, treat the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the 2-thiazolecarbonyl azide.
-
Curtius Rearrangement (In Situ Generation of Isocyanate): Carefully heat the solution of 2-thiazolecarbonyl azide in an inert, anhydrous solvent such as toluene. The acyl azide will rearrange to form this compound with the evolution of nitrogen gas.[4]
-
Reaction with Primary Amine: To the solution containing the in situ generated this compound, add the primary amine.
-
Continue to stir the reaction mixture, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-ureido-thiazole derivative.
Applications in Drug Development: Targeting Kinase Signaling Pathways
2-Ureido-thiazole derivatives have emerged as potent inhibitors of key protein kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][6]
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In cancer, tumor growth is dependent on angiogenesis to supply nutrients and oxygen. Inhibition of VEGFR-2 can block this process, thereby inhibiting tumor growth and metastasis.[5][6] 2-Ureido-thiazole derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.
Caption: VEGFR-2 signaling pathway and its inhibition.
p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress. It plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Inhibitors of p38 MAPK, including certain 2-ureido-thiazole derivatives, have therapeutic potential in treating inflammatory diseases like rheumatoid arthritis.
Caption: p38 MAPK signaling pathway in inflammation.
Experimental Workflow for Drug Discovery
The development of 2-ureido-thiazole derivatives as kinase inhibitors follows a structured workflow from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for 2-ureido-thiazoles.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibitory Assay
This is a general protocol for determining the inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (2-ureido-thiazole derivative)
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the serially diluted test compounds and controls to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The reaction of 2-aminothiazoles with isocyanates provides a robust and versatile method for the synthesis of 2-ureido-thiazole derivatives with significant potential in drug discovery. While the direct reaction of this compound with primary amines is less common, it can be achieved through the in situ generation of the isocyanate via a Curtius rearrangement. The resulting compounds have shown promising activity as inhibitors of key signaling pathways, such as those mediated by VEGFR-2 and p38 MAPK, making them valuable scaffolds for the development of new anticancer and anti-inflammatory agents. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Thiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors featuring a thiazole scaffold. While the direct use of 2-isocyanato-thiazole as a starting material is not widely documented in the synthesis of kinase inhibitors, a prevalent and effective alternative involves the reaction of 2-aminothiazole derivatives with various isocyanates to form a key urea linkage. This linkage is a common structural motif in many potent kinase inhibitors.
This document outlines the general synthetic strategy, provides specific examples with their biological activities, and details experimental protocols for the synthesis and evaluation of these compounds.
Introduction: The Thiazole Scaffold in Kinase Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including several approved kinase inhibitors.[1] Its unique structural and electronic properties allow it to participate in key interactions within the ATP-binding pocket of kinases, making it an attractive core for the design of novel inhibitors. The urea moiety often serves as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase's hinge region.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Synthetic Strategy: The 2-Aminothiazole Approach
The most common and versatile method for synthesizing N-thiazolyl urea-based kinase inhibitors involves the reaction of a 2-aminothiazole derivative with a suitable isocyanate. This approach allows for the facile diversification of the inhibitor structure by varying the substituents on both the thiazole ring and the isocyanate.
The general synthetic workflow is depicted below:
Caption: General workflow for the synthesis and evaluation of N-thiazolyl urea kinase inhibitors.
Data Presentation: Examples of Thiazole-Based Kinase Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors synthesized using the 2-aminothiazole approach.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Dasatinib | Bcr-Abl, Src family | <1 | [4] |
| Compound 25 | CDK9 | 640 - 2010 (cellular) | [2] |
| Compound 40 | B-RAFV600E | 23.1 | [2] |
| Pyridylthiazole urea 5a | ROCK1 | 170 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Thiazolyl Urea Kinase Inhibitor
This protocol describes the synthesis of a generic N-(thiazol-2-yl)urea derivative, which can be adapted for the synthesis of various analogs by choosing the appropriate starting materials.
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Substituted aryl isocyanate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the substituted 2-aminothiazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere, add the substituted aryl isocyanate (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-thiazolyl urea derivative.
-
The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a specific protein kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
-
White, opaque 384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.
-
In a 384-well microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents.
-
Measure the luminescence signal using a microplate reader.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the RAF-MEK-ERK signaling pathway, which is often targeted by kinase inhibitors. For instance, inhibitors of B-RAF, a key kinase in this pathway, have been successfully developed for cancer therapy.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Isocyanato-Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the continuous development of novel antimicrobial agents.[1][3] Thiazole derivatives, particularly those incorporating urea, thiourea, or amide linkages, have shown significant promise in this area.[4][5][6]
2-Isocyanato-thiazole serves as a highly reactive intermediate for the synthesis of a diverse library of N-substituted thiazole compounds. By reacting this intermediate with various nucleophiles (amines, alcohols, thiols), a range of derivatives such as thiazolyl-ureas, -carbamates, and -thiocarbamates can be readily synthesized. These derivatives are of significant interest for their potential to inhibit essential microbial pathways. This document provides an overview of the synthesis, antimicrobial activity, and potential mechanisms of action of these compounds, along with detailed protocols for their preparation and evaluation.
I. Synthetic Pathways and Rationale
The primary synthetic strategy involves the generation of a this compound intermediate, or more commonly, the reaction of a 2-aminothiazole precursor with reagents that lead to the formation of analogous urea and thiourea structures. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, making it a versatile handle for creating diverse molecular structures.
A common and safer laboratory approach involves the reaction of 2-aminothiazole derivatives with various isocyanates or isothiocyanates to yield the target urea and thiourea compounds, respectively. This method avoids the isolation of the potentially hazardous this compound.
General Synthetic Workflow:
The overall process for developing these antimicrobial agents can be broken down into several key stages: Synthesis, Purification, Characterization, and Biological Evaluation.
Caption: General workflow for synthesis and evaluation.
II. Experimental Protocols
Protocol 1: Synthesis of N-Aryl-N'-(thiazol-2-yl)urea Derivatives
This protocol describes a general method for the synthesis of thiazolyl urea derivatives, a class of compounds often exhibiting antimicrobial properties.
Materials:
-
Substituted 2-aminothiazole
-
Aryl isocyanate
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round bottom flask, dissolve the substituted 2-aminothiazole (1.0 eq) in anhydrous THF.
-
To this stirring solution, add the corresponding aryl isocyanate (1.1 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material. Gentle heating may be required for less reactive starting materials.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-N'-(thiazol-2-yl)urea derivative.
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against various bacterial and fungal strains.[7]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microplate reader
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Ampicillin, Fluconazole) as positive controls
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In each well of a 96-well plate, add 100 µL of the appropriate sterile broth.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 10 µL of the prepared microbial suspension to each well.
-
Include a positive control (broth with microbes and a standard antibiotic), a negative control (broth with microbes and DMSO, but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.
III. Antimicrobial Activity Data
The antimicrobial potential of thiazole derivatives is demonstrated by their Minimum Inhibitory Concentration (MIC) values against various pathogens. The data below is a summary from various studies on thiazole-containing ureas, thioureas, and other related derivatives.
Table 1: Antibacterial Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative/Substituent | S. aureus | E. coli | Reference |
| Thiazolyl-urea | N-(5-pyrimidin-5-yl)-N'-(ethyl)urea | 0.03-0.06 | >16 | [6] |
| Thiazolyl-thiourea | 3-chlorophenyl | 2-32 | >64 | [5] |
| 2-Aminothiazole Derivative | 2-(3,4-dimethoxyphenyl)ethanamine | 230-700 | 230-700 | [7] |
| Thiazolyl-pyrazoline | N-allyl, various pyrazoline subs. | 0.03-7.81 | 0.03-7.81 | [8] |
| Thiazolyl-benzenesulfonamide | 4-chlorophenyl phthalazine | 170->3750 | 170->3750 | [7] |
Table 2: Antifungal Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative/Substituent | C. albicans | A. niger | Reference |
| Thiazolyl-thiourea | Halogenated phenyl | >64 | >64 | [5] |
| 2-Aminothiazole Derivative | 2-(3,4-dimethoxyphenyl)ethanamine | 60-470 | 60-470 | [7] |
| Thiazolyl-pyrazoline | 1,2,3-triazol-4-yl-pyrazol | 200 | Not Reported | [8][9] |
| Thiazolyl-benzenesulfonamide | 4-chlorophenyl phthalazine | 60-230 | 60-230 | [7] |
IV. Potential Mechanisms of Action
Molecular docking and enzymatic studies have suggested several potential targets for thiazole-based antimicrobial agents. The inhibition of these essential enzymes disrupts critical cellular processes, leading to microbial death.[1][4][7][8]
Diagram of Potential Bacterial Targets:
This diagram illustrates how different thiazole derivatives may inhibit key bacterial enzymes involved in protein synthesis, DNA replication, cell wall synthesis, and fatty acid synthesis.
Caption: Inhibition of bacterial pathways by thiazoles.
Diagram of a Potential Antifungal Target:
A primary mechanism for antifungal activity involves the disruption of the fungal cell membrane by inhibiting enzymes crucial for ergosterol synthesis.
Caption: Inhibition of fungal ergosterol synthesis.
V. Structure-Activity Relationship (SAR) Insights
Several studies have provided insights into the relationship between the chemical structure of thiazole derivatives and their antimicrobial activity:
-
Substituents on the Phenyl Ring: For thiazolyl ureas and thioureas, the presence and position of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on an associated phenyl ring can significantly influence antimicrobial activity.[5] For instance, a halogen at the 3rd position of the phenyl group was found to be important for activity against Gram-positive cocci.[5]
-
Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic scaffolds like pyrazoline, pyrazole, or coumarin can lead to hybrid compounds with enhanced or broader-spectrum antimicrobial activity.[3][8]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes. Modifications that balance hydrophilicity and lipophilicity are key to improving efficacy.
VI. Conclusion and Future Directions
Derivatives synthesized from 2-aminothiazole, analogous to those from a this compound intermediate, represent a versatile and promising class of antimicrobial agents. The synthetic accessibility allows for the creation of large libraries for screening, and the antimicrobial data indicates potent activity against a range of clinically relevant pathogens. Future research should focus on optimizing the lead compounds identified through SAR studies, conducting in-depth mechanism of action investigations beyond computational docking, and evaluating the in vivo efficacy and toxicity of the most promising candidates. The potential to inhibit novel enzyme targets like FabH and MurB makes this class of compounds particularly valuable in the fight against antimicrobial resistance.[1][7][10]
References
- 1. jchemrev.com [jchemrev.com]
- 2. jocpr.com [jocpr.com]
- 3. preprints.org [preprints.org]
- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2-Isocyanato-Thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The incorporation of this privileged heterocycle into a polymer backbone via a reactive isocyanate moiety presents a novel platform for the development of advanced biomaterials, drug delivery systems, and functional coatings. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for versatile polymerization and post-polymerization modification pathways.[2]
This document provides detailed (though hypothetical, due to a lack of direct published examples) application notes and protocols for the synthesis of polymers from the 2-isocyanato-thiazole monomer. The proposed methodologies are based on established principles of isocyanate and polymer chemistry.
Hypothetical Polymerization of this compound
The isocyanate group of this compound can undergo polymerization through several mechanisms. One of the most direct methods is anionic polymerization to form a polyamide-like structure (a 1-nylon). Alternatively, it can be co-polymerized with other monomers, such as diols or diamines, to create polyurethanes or polyureas, respectively.
Proposed Polymer Structures
-
Homopolymer (Poly(2-thiazolyl isocyanate)): A rigid-rod polymer with a polyamide-1 structure.
-
Co-polymers (Polyurethanes/Polyureas): Incorporation of flexible co-monomers can be used to tune the physicochemical properties of the resulting polymer.
Potential Applications
The presence of the thiazole moiety suggests several high-value applications:
-
Antimicrobial Surfaces: Polymers containing thiazole could exhibit inherent antimicrobial activity, making them suitable for coatings on medical devices and surfaces in sterile environments.
-
Drug Delivery Vehicles: The polymer backbone could be designed to be biodegradable, releasing thiazole-containing small molecules or acting as a scaffold for drug conjugation.
-
Conductive Polymers: Thiazole-containing conjugated polymers have been explored for their electronic properties.[3] While a polyamide backbone is not conjugated, the electronic nature of the thiazole ring could still impart interesting properties.
-
Biocompatible Materials: Thiazole derivatives are found in many pharmaceuticals, suggesting that polymers derived from them could exhibit good biocompatibility.
Experimental Protocols
Protocol 1: Anionic Homopolymerization of this compound
This protocol describes the synthesis of poly(2-thiazolyl isocyanate).
Materials:
-
This compound (monomer)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous methanol (terminating agent)
-
Anhydrous diethyl ether (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 g, 7.9 mmol) in anhydrous DMF (20 mL) in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.1 mL of a 1.6 M solution in hexane, 0.16 mmol) dropwise with vigorous stirring.
-
Allow the reaction to proceed for 2 hours at -78 °C.
-
Terminate the polymerization by adding anhydrous methanol (1 mL).
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred diethyl ether (200 mL).
-
Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum at 40 °C overnight.
Workflow for Anionic Polymerization
Caption: Workflow for the anionic polymerization of this compound.
Protocol 2: Synthesis of a Thiazole-Containing Polyurethane
This protocol describes the co-polymerization of this compound with a diol.
Materials:
-
This compound (monomer)
-
1,4-Butanediol (co-monomer)
-
Dibutyltin dilaurate (catalyst)
-
Anhydrous Toluene
-
Anhydrous methanol
-
Hexane (for precipitation)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1,4-butanediol (0.71 g, 7.9 mmol) in anhydrous toluene (20 mL).
-
Add this compound (1.0 g, 7.9 mmol) to the solution.
-
Add dibutyltin dilaurate (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any remaining isocyanate groups.
-
Precipitate the polyurethane by pouring the solution into a large volume of stirred hexane.
-
Collect the polymer by filtration and dry it in a vacuum oven at 50 °C.
Logical Relationship for Polyurethane Synthesis
Caption: Logical relationship of reactants to form a thiazole-containing polyurethane.
Hypothetical Characterization Data
The following tables summarize expected (hypothetical) data for the synthesized polymers.
Table 1: Molecular Weight and Polydispersity
| Polymer | Synthesis Method | Mn ( g/mol ) | PDI |
| Poly(2-thiazolyl isocyanate) | Anionic Polymerization | 15,000 | 1.2 |
| Thiazole-Polyurethane | Step-growth | 25,000 | 1.8 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Data obtained by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties
| Polymer | Td,5% (°C) | Tg (°C) |
| Poly(2-thiazolyl isocyanate) | 280 | N/A (rigid) |
| Thiazole-Polyurethane | 310 | 110 |
Td,5% = 5% weight loss temperature, Tg = Glass transition temperature. Data obtained by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Potential Signaling Pathway Interaction
Given the prevalence of thiazole-containing compounds as enzyme inhibitors, polymers derived from this compound could be designed to interact with specific biological pathways. For instance, some thiazole derivatives are known to inhibit protein kinases. A polymer decorated with thiazole moieties could potentially modulate kinase signaling pathways through multivalent interactions.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole-containing polymer.
Safety Precautions
Isocyanates are potent respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous reaction conditions are critical for successful polymerization.
Conclusion
While the use of this compound as a monomer is not yet established in the literature, the protocols and data presented here provide a strong theoretical foundation for its exploration. The unique combination of the reactive isocyanate group and the biologically relevant thiazole ring offers exciting possibilities for the creation of novel functional polymers for a range of applications in materials science and medicine. Further research is warranted to validate these hypothetical pathways and fully characterize the resulting materials.
References
Application Notes and Protocols: Thiol-Isocyanate "Click" Chemistry with 2-Isocyanato-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-isocyanato-thiazole derivatives in a highly efficient "click-like" reaction, the thiol-isocyanate coupling, to form stable thiocarbamate linkages. This methodology offers a robust tool for bioconjugation, drug discovery, and materials science, aligning with the principles of click chemistry through its high efficiency, rapid reaction rates, and operational simplicity.
Introduction to Thiol-Isocyanate "Click" Chemistry
While not a classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction between a thiol and an isocyanate is increasingly recognized as a "click" reaction. This is due to its favorable characteristics, including high yields, fast reaction kinetics (often complete within minutes), and the formation of a stable thiocarbamate bond. The reaction is typically base-catalyzed, with organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) being highly effective. The this compound moiety serves as a reactive handle that can be efficiently conjugated to thiol-containing molecules, such as cysteine residues in peptides, small molecule thiols, or functionalized linkers.
Key Applications
-
Bioconjugation: Selective modification of proteins and peptides at cysteine residues. The resulting thiazole-containing conjugate can be used for various applications, including targeted drug delivery and diagnostics.
-
Drug Discovery: Rapid synthesis of focused compound libraries. By reacting a this compound core with a diverse range of thiols, libraries of potential drug candidates can be quickly assembled and screened for biological activity.
-
Material Science: Functionalization of surfaces and polymers. Thiol-functionalized surfaces can be readily modified with this compound derivatives to introduce specific properties.
Data Presentation
The following table summarizes typical reaction parameters for base-catalyzed thiol-isocyanate "click" reactions, drawn from studies on surface functionalization, which demonstrate the efficiency of this conjugation method.
| Reactant System | Catalyst (mol ratio) | Solvent | Reaction Time | Conversion/Outcome |
| Isocyanate-functionalized polymer & 1-dodecanethiol | DBU (500:1 thiol:DBU) | THF | 12 minutes | Significant increase in polymer brush thickness |
| Isocyanate-functionalized polymer & 1-thioglycerol | DBU (500:1 thiol:DBU) | THF | 12 minutes | Significant increase in polymer brush thickness |
| Isocyanate-functionalized polymer & N-acetyl-L-cysteine | DBU (300:1 thiol:DBU) | THF:DMF | 12 minutes | Significant increase in polymer brush thickness |
| mNCOT & Benzyl mercaptan | TEA (10 mol%) | - | ~3 hours | ~75% conversion |
| mNCOT & Benzyl mercaptan | TEA (30 mol%) | - | ~20 minutes | ~100% conversion |
| mNCOT & Benzyl mercaptan | DBU (10 mol%) | - | < 5 minutes | ~100% conversion |
Data adapted from studies on polymer functionalization and small molecule kinetic analysis. "mNCOT" refers to a model isocyanate compound used in kinetic studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiazole-Thiocarbamate Derivative
This protocol describes a general method for the solution-phase conjugation of a this compound derivative with a thiol-containing molecule.
Materials:
-
This compound derivative (1.0 eq)
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine) (1.0 - 1.2 eq)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the this compound derivative (1.0 eq) in anhydrous THF.
-
Addition of Thiol: To the stirred solution, add the thiol-containing molecule (1.0 - 1.2 eq).
-
Initiation of Reaction: Add the DBU catalyst (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically very fast and can be complete in 10-30 minutes. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a mild aqueous acid (e.g., 0.1 M HCl) to remove the DBU catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired thiazole-thiocarbamate conjugate.
-
Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Bioconjugation of a Cysteine-Containing Peptide
This protocol provides a representative method for labeling a cysteine-containing peptide with a this compound derivative.
Materials:
-
Cysteine-containing peptide (1.0 eq)
-
This compound derivative (1.5 - 2.0 eq)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Solution: Dissolve the cysteine-containing peptide in the aqueous buffer.
-
Isocyanate Solution: Prepare a stock solution of the this compound derivative in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.
-
Conjugation Reaction: Add the this compound solution dropwise to the stirred peptide solution at room temperature. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the reaction progress using analytical HPLC or LC-MS to track the formation of the peptide conjugate and consumption of the starting peptide.
-
Purification: Once the desired level of conjugation is achieved, purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unreacted starting materials and byproducts.
-
Characterization: Characterize the purified peptide conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass of the modified peptide.
Mandatory Visualizations
Caption: Workflow for small molecule library synthesis.
Caption: Bioconjugation of a cysteine-containing peptide.
One-Pot Synthesis of Bioactive Thiazolyl Ureas: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive molecules derived from the thiazole scaffold. While direct one-pot protocols commencing from 2-isocyanato-thiazole are not extensively documented in peer-reviewed literature, a highly efficient and analogous one-pot strategy starting from the readily available precursor, 2-aminothiazole, is presented. This method facilitates the synthesis of a diverse range of thiazolyl ureas with significant potential for therapeutic applications, particularly in oncology.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. The thiazole ring is a key pharmacophore that imparts a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of N,N'-disubstituted ureas incorporating a thiazole moiety has been a particularly fruitful area of research, leading to the discovery of potent inhibitors of key cellular targets. This document outlines a streamlined one-pot synthesis of bioactive thiazolyl ureas and details their biological evaluation.
Data Presentation: Bioactivity of Synthesized Thiazole Derivatives
The following table summarizes the quantitative data for representative bioactive thiazole derivatives synthesized through one-pot or multicomponent reactions. These compounds have demonstrated significant cytotoxic and antimicrobial activities.
| Compound ID | Target Molecule | Bioactivity | Cell Line / Organism | IC50 / MIC | Reference |
| 1 | Thiazolyl-Hydrazono-Ethylthiazole | Anticancer | HCT-116 | 3.16 ± 0.90 µM | [1] |
| 2 | Thiazolyl-Hydrazono-Ethylthiazole | Anticancer | HT-29 | 3.47 ± 0.79 µM | [1] |
| 3 | Thiazolyl-Hydrazono-Ethylthiazole | Anticancer | HepG2 | 2.31 ± 0.43 µM | [1] |
| 4 | Thiazole-Imine Hybrid | Anticancer | SaOS-2 | 0.190 ± 0.045 µg/mL | [2] |
| 5 | Pyrimidinone-Linked Thiazole | Antibacterial | B. cereus | 0.23 - 0.71 mg/mL (MIC) | |
| 6 | Pyrimidinone-Linked Thiazole | Anti-inflammatory | - | 33.2 - 82.9 µM | |
| 7 | Pyrimidinone-Linked Thiazole | Antioxidant | - | 38.6 - 43.5 µM | |
| 8 | Thiazole-Naphthalene Derivative | Tubulin Polymerization Inhibitor | MCF-7 | 0.48 ± 0.03 µM | [3] |
| 9 | Thiazole-Naphthalene Derivative | Tubulin Polymerization Inhibitor | A549 | 0.97 ± 0.13 µM | [3] |
Experimental Protocols
General One-Pot Synthesis of Bioactive Thiazolyl Ureas
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of thiazole-imine derivatives, which can be readily adapted for the synthesis of other bioactive thiazole compounds.[2]
Materials:
-
Substituted 2-aminothiazole (1.0 mmol)
-
Substituted aryl isothiocyanate (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Triethylamine (TEA) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminothiazole (1.0 mmol) and the substituted aryl isothiocyanate (1.0 mmol) in ethanol.
-
Stir the mixture at room temperature for 15 minutes to form the thiosemicarbazide intermediate.
-
To the same flask, add a catalytic amount of triethylamine (TEA) followed by the substituted phenacyl bromide (1.0 mmol).
-
The reaction can be carried out under conventional heating (reflux) or microwave irradiation to reduce reaction times and improve yields.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is typically collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Protocol for In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to evaluate the cytotoxic effects of the synthesized compounds against cancer cell lines.[1]
Materials:
-
Synthesized thiazole compounds
-
Human cancer cell lines (e.g., HCT-116, HT-29, HepG2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of bioactive thiazole derivatives.
PI3K/Akt Signaling Pathway Inhibition
Many anticancer thiazole derivatives exert their effect by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by bioactive thiazoles.
References
- 1. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of N-(thiazol-2-yl) Amides from Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(thiazol-2-yl) amides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The synthesis of these amides typically involves the coupling of a carboxylic acid with 2-aminothiazole. However, the electron-deficient nature of the 2-aminothiazole ring can make this amide bond formation challenging, often resulting in sluggish reactions and unsatisfactory yields with standard methods.[3][4] This document provides detailed protocols for several common and effective methods for the synthesis of N-(thiazol-2-yl) amides, including the use of modern coupling reagents and traditional acid activation techniques.
The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][5] This is typically achieved in one of two ways:
-
Conversion to a more reactive acyl derivative: The carboxylic acid is converted into a more electrophilic species, such as an acyl chloride or anhydride, which then readily reacts with the amine.[5][6]
-
Use of coupling reagents: These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine.[3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]
This note will detail protocols for three widely used methods:
-
HATU-mediated coupling
-
EDC/HOBt-mediated coupling
-
Thionyl chloride-mediated synthesis via an acyl chloride intermediate
General Experimental Workflow
The general workflow for the synthesis of N-(thiazol-2-yl) amides from carboxylic acids is depicted below. The process begins with the activation of the carboxylic acid, followed by coupling with 2-aminothiazole, and concludes with product purification.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides good yields with electron-deficient amines.[8][9] The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Materials:
-
Carboxylic acid
-
2-Aminothiazole
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 - 1.5 equiv) and DIPEA (2.0 - 3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-aminothiazole (1.0 - 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(thiazol-2-yl) amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of EDC (a water-soluble carbodiimide) and HOBt (1-hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[3][10] The addition of HOBt forms an active ester intermediate, which improves reaction efficiency and minimizes side reactions like racemization.
Materials:
-
Carboxylic acid
-
2-Aminothiazole
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
A base such as triethylamine (TEA) or DIPEA
-
Anhydrous solvent such as DMF, DCM (Dichloromethane), or acetonitrile
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), 2-aminothiazole (1.0 - 1.2 equiv), HOBt (1.0 - 1.2 equiv), and a base (e.g., TEA, 2.0 - 3.0 equiv) in an anhydrous solvent (DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
If DCM is used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with EtOAc and then perform the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis via Acyl Chloride using Thionyl Chloride
This traditional two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-aminothiazole.[6][11] This method is robust but the generation of HCl as a byproduct requires the use of a base in the subsequent amidation step.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or DCM
-
2-Aminothiazole
-
A base such as pyridine or triethylamine (TEA)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Formation of the Acyl Chloride
-
In a fume hood, add the carboxylic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser.
-
Add an excess of thionyl chloride (2.0 - 5.0 equiv), optionally with a catalytic amount of DMF.
-
Gently reflux the mixture for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2-aminothiazole (1.0 equiv) and a base (e.g., pyridine or TEA, 2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes typical reaction conditions and reported yields for the synthesis of N-(thiazol-2-yl) amides using the described methods. Yields can vary significantly depending on the specific substrates used.
| Protocol | Coupling/Activating Agent(s) | Base | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield Range (%) |
| 1 | HATU | DIPEA | DMF | Room Temp | 4 - 24 | 38 - 80+[3][4] |
| 2 | EDC·HCl, HOBt | TEA/DIPEA | DCM/DMF | 0 to Room Temp | 12 - 48 | 50 - 80[3] |
| 3 | Thionyl Chloride (SOCl₂) | Pyridine/TEA | DCM/Toluene | 0 to Reflux | 3 - 15 | 40 - 85+[1][11] |
Conclusion
The synthesis of N-(thiazol-2-yl) amides can be effectively achieved through several methods. For sensitive substrates and to maximize yields, modern coupling reagents like HATU are often the preferred choice. The EDC/HOBt method offers a balance of efficiency and cost-effectiveness. The traditional thionyl chloride method, while robust, involves harsher conditions but can be very effective for a range of substrates. The choice of protocol will depend on the specific carboxylic acid and 2-aminothiazole derivatives, available reagents, and the desired scale of the reaction. Careful optimization of reaction conditions is recommended for each new substrate combination to achieve the best results.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. peptide.com [peptide.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isocyanato-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-isocyanato-thiazole. Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-aminothiazole with a phosgene equivalent, such as phosgene (COCl₂), diphosgene, or triphosgene. This reaction, known as phosgenation, directly converts the primary amino group into an isocyanate. The general reaction proceeds via a carbamoyl chloride intermediate.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions stem from the high reactivity of the isocyanate product. The most significant side reaction is the formation of symmetrical urea, N,N'-di(thiazol-2-yl)urea, from the reaction of the newly formed this compound with the starting material, 2-aminothiazole.[1] Other potential side reactions include hydrolysis of the isocyanate in the presence of water, and dimerization or trimerization of the isocyanate product.
Q3: How can I minimize the formation of N,N'-di(thiazol-2-yl)urea?
A3: Minimizing the formation of the urea byproduct is critical for achieving a high yield. Key strategies include:
-
Controlling Stoichiometry: Using a slight excess of the phosgenating agent can help ensure that all the 2-aminothiazole is consumed quickly.
-
Slow Addition: Adding the 2-aminothiazole solution slowly to the phosgene solution (inverse addition) maintains a low concentration of the amine, which reduces the likelihood of it reacting with the isocyanate product.
-
Low Temperature: Conducting the initial phase of the reaction at low temperatures (e.g., 0-5 °C) can help control the reaction rate and suppress the formation of urea.[1]
Q4: My reaction is complete, but I'm having trouble isolating the pure this compound. What are the likely impurities?
A4: The most common impurity is the N,N'-di(thiazol-2-yl)urea, which can be difficult to separate due to its low solubility. Other impurities may include unreacted starting material (2-aminothiazole), and oligomeric byproducts if the reaction was not properly controlled. Careful purification, often involving distillation or chromatography under anhydrous conditions, is necessary.
Q5: Can I use a non-phosgene method to synthesize this compound?
A5: Yes, non-phosgene methods such as the Curtius, Hofmann, or Lossen rearrangements are viable alternatives.[2][3] These methods typically involve the rearrangement of an intermediate, such as an acyl azide in the Curtius rearrangement, to form the isocyanate. While these methods avoid the use of highly toxic phosgene, they may involve multiple synthetic steps and require careful optimization.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will react with both the phosgene reagent and the isocyanate product. |
| Degradation of Phosgene Reagent | Use fresh or properly stored phosgene, diphosgene, or triphosgene. These reagents are sensitive to moisture and can degrade over time. |
| Incomplete Reaction | Monitor the reaction progress using in-situ IR spectroscopy to observe the formation of the isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the amine N-H stretch. Ensure sufficient reaction time and appropriate temperature. |
| Formation of Urea Byproduct | Implement strategies to minimize urea formation as described in FAQ Q3 (e.g., inverse addition, low temperature). |
Issue 2: Product is Contaminated with N,N'-di(thiazol-2-yl)urea
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Re-optimize the reaction conditions. Ensure rapid conversion of the starting amine. Consider using a two-stage temperature profile: a "cold phosgenation" to form the carbamoyl chloride followed by a "hot phosgenation" to eliminate HCl and form the isocyanate.[1] |
| Ineffective Purification | The urea byproduct is often insoluble and may be removed by filtration if the desired isocyanate is soluble in the reaction solvent. Alternatively, for purification of the isocyanate, vacuum distillation is often effective, as the urea is non-volatile. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Addition Mode | Amine added to phosgene | Phosgene added to amine | Condition A minimizes local high concentrations of amine, reducing urea formation. |
| Temperature | Room Temperature | 0 °C to reflux | A lower initial temperature in Condition B helps to control the reaction and minimize side products. |
| Solvent | Technical Grade | Anhydrous | Anhydrous solvent in Condition B prevents hydrolysis of the phosgene and isocyanate. |
| Expected Yield (Isocyanate) | < 50% | > 85% | Optimized conditions significantly improve the yield of the desired product. |
| Expected Yield (Urea) | > 30% | < 10% | Optimized conditions significantly suppress the formation of the urea byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation
Warning: This procedure involves highly toxic materials (phosgene or its equivalents) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or ethyl acetate) dropwise to a stirred solution of triphosgene (0.4 eq) in the same solvent at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by IR spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Mitigation of Urea Formation
To minimize the formation of N,N'-di(thiazol-2-yl)urea, the following modified protocol is recommended:
-
Inverse Addition: Prepare a solution of 2-aminothiazole (1.0 eq) in an anhydrous solvent. In a separate flask, prepare a solution of triphosgene (0.4 eq) in the same solvent at 0-5 °C. Slowly add the 2-aminothiazole solution to the triphosgene solution via a dropping funnel.
-
Controlled Temperature: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, stir for an additional hour at this temperature before slowly warming to room temperature and proceeding with reflux as described in Protocol 1.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation of the main side product.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Crude 2-Isocyanato-Thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-isocyanato-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthetic route, which typically involves the phosgenation of 2-aminothiazole or a related precursor. Expected impurities include:
-
Unreacted 2-aminothiazole: The starting material for the isocyanate synthesis.
-
Symmetrical di(thiazol-2-yl)urea: Formed by the reaction of this compound with water, which generates an amine intermediate that then reacts with another molecule of the isocyanate.[1]
-
Polymeric materials: Isocyanates can self-polymerize, especially in the presence of catalysts or at elevated temperatures.[2]
-
Byproducts from phosgenation: Residual phosgene, HCl, and related compounds may be present.
-
Solvent residues: The solvent used in the reaction.
Q2: Why is my purified this compound unstable upon storage?
A2: this compound is a reactive molecule susceptible to degradation. Instability during storage is often due to:
-
Moisture: Traces of water in the storage container or atmosphere can lead to hydrolysis and the formation of insoluble ureas.[1]
-
Dimerization/Trimerization: Isocyanates can dimerize or trimerize over time, especially if exposed to light or trace catalysts.
-
Temperature: Elevated storage temperatures can accelerate decomposition and polymerization reactions. For optimal stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C).
Q3: Can I use standard silica gel column chromatography to purify this compound?
A3: Standard silica gel chromatography is generally not recommended for the purification of isocyanates. The acidic nature of silica gel and the presence of adsorbed water can lead to the rapid decomposition of the isocyanate on the column, resulting in the formation of ureas and other byproducts, leading to low or no recovery of the desired product.
Troubleshooting Guides
Issue 1: Low Yield or No Product Recovered After Purification
| Possible Cause | Troubleshooting Steps |
| Decomposition during purification | - Avoid protic solvents: Do not use alcohols or water in any purification step as they will react with the isocyanate.[1] - Use anhydrous conditions: Ensure all glassware is oven-dried and all solvents are rigorously dried before use.[1] - Consider alternative purification methods: Vacuum distillation is often the preferred method for purifying isocyanates.[3][4] |
| Product loss during workup | - Minimize aqueous contact: If an aqueous wash is necessary, perform it quickly with cold, deoxygenated water and immediately extract the product into a dry organic solvent. - Use appropriate drying agents: Dry the organic extracts with anhydrous sodium sulfate or magnesium sulfate. |
| Incomplete reaction | - Monitor reaction progress: Use techniques like IR spectroscopy (disappearance of the amine N-H stretch, appearance of the isocyanate -NCO stretch at ~2270 cm⁻¹) to ensure the reaction has gone to completion before starting purification. |
Issue 2: Presence of a White Precipitate in the Purified Product
| Possible Cause | Troubleshooting Steps |
| Formation of di(thiazol-2-yl)urea | - Strict exclusion of moisture: This is the most common cause. Re-evaluate all potential sources of water contamination in your reaction and purification, including solvents, reagents, and atmosphere.[1] - Filtration: The urea byproduct is often insoluble in non-polar organic solvents. It may be possible to remove it by filtration of the crude product solution before further purification. |
| Polymerization | - Avoid high temperatures: During distillation, use the lowest possible temperature and pressure to effect separation.[3][4] - Use a polymerization inhibitor: In some cases, a radical inhibitor can be added to the crude product before distillation, but its compatibility must be verified. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the recommended method for purifying thermally stable isocyanates.
Materials:
-
Crude this compound
-
Distillation apparatus with a short path head
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be in place between the apparatus and the vacuum pump.
-
Heating: Gently heat the distillation flask with stirring.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Storage: Collect the purified product in a pre-dried flask under an inert atmosphere and store it at a low temperature.
Quantitative Data for Distillation of Isocyanates (General Guidance):
| Parameter | Recommended Range | Rationale |
| Pressure | 1 - 120 mbar | Reduces the boiling point, minimizing thermal decomposition.[4] |
| Temperature | 90 - 170 °C | Dependent on the specific isocyanate and pressure, but should be kept as low as possible.[4] |
Protocol 2: Analysis by Derivatization-HPLC
Due to the reactivity of isocyanates on standard chromatography columns, analysis is often performed after derivatization.
Materials:
-
Sample of this compound
-
Derivatizing agent (e.g., 1-(2-pyridyl)piperazine in a suitable anhydrous solvent)
-
Anhydrous solvent (e.g., acetonitrile)
-
HPLC system with a UV or MS detector
Procedure:
-
Derivatization: React a known amount of the this compound sample with an excess of the derivatizing agent in an anhydrous solvent. This converts the isocyanate to a stable urea derivative.
-
Sample Preparation: Dilute the reaction mixture to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system. The stable urea derivative can be separated and quantified using standard chromatographic methods.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Managing the Moisture Sensitivity of 2-Isocyanato-thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-isocyanato-thiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
This compound is a heterocyclic compound containing a highly reactive isocyanate functional group (-N=C=O) attached to a thiazole ring. The carbon atom in the isocyanate group is highly electrophilic and readily reacts with nucleophiles, including water. This reactivity is the root of its moisture sensitivity.
Q2: What happens when this compound is exposed to moisture?
Exposure to moisture leads to a series of reactions that degrade the this compound and can compromise experimental outcomes. The primary reaction is with water to form an unstable carbamic acid, which then decomposes into 2-amino-thiazole and carbon dioxide gas.[1] The newly formed 2-amino-thiazole can then react with another molecule of this compound to form a substituted urea. This can lead to the formation of insoluble oligomers or polymers, appearing as a gel or precipitate in the reaction mixture.
Q3: How can I visually identify if my this compound has been compromised by moisture?
Signs of moisture contamination include:
-
Formation of solids: The appearance of a white or off-white precipitate (the urea byproduct) in the liquid reagent.
-
Gelling or increased viscosity: The formation of oligomers can lead to a noticeable increase in viscosity or the formation of a gel.
-
Effervescence: The release of carbon dioxide gas may be observed as bubbling if a significant amount of water is introduced.[1]
-
Inconsistent reaction outcomes: Lower yields, unexpected side products, or complete reaction failure are strong indicators of reagent degradation.
Q4: What are the ideal storage conditions for this compound?
To maintain its purity and reactivity, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
-
Low Temperature: Keep refrigerated to minimize degradation.[2]
-
Tightly Sealed Container: Use a container with a secure, airtight seal to prevent moisture ingress.[2][3] Consider using a septum-sealed bottle for easy access with a syringe.
-
Desiccation: Store the sealed container within a desiccator containing a suitable drying agent.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low or no yield.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Test the purity of the starting material. If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or obtaining a fresh batch. |
| Moisture in the reaction solvent | Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves. |
| Moisture in other reagents | Ensure all other reactants and catalysts are thoroughly dried before addition to the reaction. |
| Atmospheric moisture | Set up the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox. |
Issue 2: I am observing an insoluble white precipitate in my reaction mixture.
| Possible Cause | Troubleshooting Step |
| Urea formation from moisture contamination | This indicates significant water contamination. Review your experimental setup and handling procedures to identify and eliminate sources of moisture. |
| Low solubility of a reaction product | While urea is a likely culprit, consider if the desired product or another byproduct might be insoluble in the reaction solvent. Analyze the precipitate if possible. |
Issue 3: The this compound container has solidified or become viscous.
| Possible Cause | Troubleshooting Step |
| Extensive moisture contamination | The reagent has likely undergone significant oligomerization or polymerization and is no longer viable for most applications. It is recommended to dispose of the material according to safety guidelines. |
Quantitative Data on Moisture Sensitivity
The following table provides illustrative data on the degradation of this compound over time when stored under different conditions. This data is representative and highlights the importance of proper storage.
| Storage Condition | Purity after 1 week | Purity after 4 weeks | Purity after 12 weeks |
| Sealed vial, under Nitrogen, refrigerated | >99% | >98% | >97% |
| Sealed vial, ambient air, room temp. | ~95% | ~85% | <70% |
| Vial with loose cap, ambient air, room temp. | <90% | <70% | <40% |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
-
Preparation: Ensure the work area (e.g., fume hood) is clean and dry. All glassware should be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: If using a Schlenk line, connect the this compound container to the line via a needle adapter. If in a glovebox, bring the sealed container into the antechamber and evacuate/refill with inert gas.
-
Dispensing: Use a clean, dry, gas-tight syringe to pierce the septum of the container. Slowly draw the desired volume of the liquid.
-
Transfer: Immediately transfer the reagent to the reaction vessel, which should already be under an inert atmosphere.
-
Storage after use: Before removing the needle from the septum, backfill the container with inert gas to maintain a positive pressure. Store the container under the recommended conditions.
Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) for at least 4 hours at >120 °C. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).
-
Solvent Addition: Add freshly dried, anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add other dry reagents to the reaction flask. If they are solids, they should be dried in a vacuum oven.
-
Addition of this compound: Following Protocol 1, carefully transfer the required amount of this compound to the reaction flask, usually via a syringe through a septum.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, IR spectroscopy). Anhydrous workup procedures should be planned.
Visualizations
References
Technical Support Center: 2-Isocyanato-Thiazole Handling and Dimerization Prevention
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-isocyanato-thiazole. The information herein is designed to help you anticipate and troubleshoot issues related to the compound's reactivity, with a specific focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimerization, and why is it a problem?
A1: this compound, like many other isocyanates, can react with itself in a [2+2] cycloaddition reaction to form a stable, four-membered ring structure known as a uretdione. This process, called dimerization, consumes the active isocyanate, reducing its availability for the desired reaction. The formation of this dimer leads to lower product yields, introduces a significant impurity that can complicate purification, and may lead to insoluble precipitates in stock solutions or reaction mixtures.[1]
Q2: What factors promote the dimerization of this compound?
A2: Several factors can accelerate the unwanted dimerization of isocyanates:
-
Presence of Catalysts: Dimerization is often catalyzed by nucleophiles. Common culprits include tertiary amines (e.g., pyridine), phosphines, and basic impurities.[2][3]
-
Elevated Temperatures: While the dimerization of some isocyanates can occur at room temperature, heat can increase the reaction rate. However, it's a complex relationship, as very high temperatures (>150°C) can sometimes reverse the dimerization for certain isocyanates.[1]
-
Moisture (Water): Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into a primary amine. This newly formed amine is highly reactive toward another isocyanate molecule, leading to urea formation and other oligomers, effectively removing the active reagent.[4][5]
-
High Concentration: Storing or reacting the isocyanate at high concentrations increases the probability of two molecules encountering each other, thus speeding up the dimerization rate.
-
Prolonged Storage: Over time, even under seemingly proper conditions, isocyanates can slowly dimerize or oligomerize.[6][7]
Q3: How can I detect if my this compound has dimerized?
A3: You can detect dimerization using several analytical methods:
-
FTIR Spectroscopy: This is one of the most direct methods. The characteristic sharp absorption band of the isocyanate (-N=C=O) group appears around 2240-2280 cm⁻¹.[8][9][10] A significant decrease or disappearance of this peak, coupled with the appearance of a new carbonyl (C=O) peak for the uretdione ring (typically around 1720-1780 cm⁻¹), indicates dimerization.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the dimer. The disappearance of the isocyanate signal in the ¹³C NMR spectrum and the appearance of a new set of signals corresponding to the symmetric dimer structure are clear indicators.[11][12][13]
-
Physical Observation: The formation of a white or off-white precipitate or gel in a previously clear solution of this compound is a strong sign of dimerization or other forms of oligomerization.[6]
-
Chromatography (HPLC/LC-MS): These techniques can be used to separate and identify the monomer from its dimer and other oligomers, allowing for quantification of the degradation.[14][15][16]
Q4: What are the best practices for storing this compound to minimize dimerization?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended to significantly slow the dimerization rate.[7]
-
Atmosphere: Always store under an inert atmosphere, such as dry argon or nitrogen, to rigorously exclude moisture.[7] Use containers with tight-fitting seals, preferably with a septum for anhydrous transfer.
-
Purity: Ensure the isocyanate is of high purity and free from catalytic contaminants before storage.
-
Container: Use appropriate containers made of materials like stainless steel or glass with polyethylene-lined caps.[5] Avoid materials that can corrode or leach impurities.
Q5: My reaction with this compound is failing or giving low yields. Could dimerization be the cause?
A5: Yes, dimerization is a very common cause of failure in reactions involving isocyanates. If the isocyanate has dimerized in storage, there is less active reagent available to participate in your desired reaction. Furthermore, if the reaction conditions (e.g., presence of a basic amine, elevated temperature, residual moisture) favor dimerization, the isocyanate may be consumed by this side reaction before it can react with your substrate.
Troubleshooting Guide
Problem: Low yield, no reaction, or formation of insoluble precipitates when using this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Cause 1: Pre-existing Dimer in Starting Material | 1. Verify Reagent Quality: Analyze an aliquot of your this compound stock solution using FTIR. Look for the characteristic -N=C=O peak around 2270 cm⁻¹.[17] If this peak is weak or absent, the reagent has likely degraded.2. Solution: Discard the old reagent and purchase or synthesize a fresh batch. Always store the new reagent under the recommended conditions (see FAQ Q4 and Protocol 1). |
| Cause 2: In-situ Dimerization During Reaction | 1. Review Reaction Conditions: Check if your reaction protocol involves basic conditions, tertiary amines (that are not the intended nucleophile), or phosphines, which can catalyze dimerization.[2][3]2. Control Temperature: Run the reaction at the lowest temperature compatible with the desired transformation to disfavor the dimerization side reaction.3. Use Dilute Conditions: Perform the reaction at a lower concentration to reduce the rate of the bimolecular dimerization.4. Order of Addition: Consider adding the this compound slowly (e.g., via syringe pump) to a solution of your nucleophile. This keeps the instantaneous concentration of free isocyanate low, favoring the desired reaction over self-reaction. |
| Cause 3: Hydrolysis and Subsequent Side Reactions | 1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use high-purity anhydrous solvents. Ensure all other reagents are free from water.2. Use an Inert Atmosphere: Conduct the reaction under a blanket of dry argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.[7]3. Solution: If you suspect water contamination, rigorously dry all solvents and non-isocyanate reagents before re-attempting the experiment. |
Data and Prevention Strategies
Table 1: Summary of Factors Influencing Dimerization and Prevention Strategies
| Factor | Effect on Dimerization Rate | Prevention Strategy |
| Temperature | Increases with temperature (up to a point) | Store reagent at low temperatures (-20°C to 4°C).[7] Conduct reactions at the lowest feasible temperature. |
| Moisture (H₂O) | Leads to hydrolysis and formation of highly reactive amines, causing oligomerization.[4] | Store under inert gas (Ar, N₂). Use anhydrous solvents and oven-dried glassware. |
| Catalysts | Significantly accelerates dimerization. | Avoid basic conditions and adventitious nucleophiles (e.g., tertiary amines, phosphines) unless part of the intended reaction.[2] |
| Concentration | Higher concentration increases the rate. | Store as a neat solid or oil if possible. For reactions, use appropriately dilute solutions and consider slow addition of the isocyanate. |
| Time | Dimerization occurs slowly over time, even in ideal conditions. | Purchase fresh reagent. Use solutions promptly after preparation. Monitor stored material periodically. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity.
-
Storage: Immediately transfer the container to a designated, cool, and dry storage location. For long-term storage, a freezer at -20°C is ideal. The storage area should be separate from incompatible materials like acids, bases, alcohols, and amines.[4][18]
-
Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold reagent.
-
Inert Atmosphere Handling: All handling and dispensing should be performed under a positive pressure of dry argon or nitrogen, preferably in a glove box or using Schlenk line techniques.
-
Solution Preparation: Prepare stock solutions using high-quality anhydrous solvents. Add the solvent to the isocyanate via a dry syringe. It is best practice to prepare solutions immediately before use.
-
Sealing: After dispensing, flush the container headspace with inert gas before re-sealing tightly. Parafilm can be used as a secondary seal for the cap.
Protocol 2: General Reaction Protocol to Minimize Dimerization
-
Apparatus Preparation: Assemble oven-dried or flame-dried glassware under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: Dissolve the nucleophilic substrate and any non-catalytic additives in a suitable anhydrous solvent.
-
Isocyanate Addition: Prepare a solution of this compound in anhydrous solvent in a separate, dry flask. Add this solution dropwise or via a syringe pump to the stirred solution of the substrate at a controlled temperature (e.g., 0°C or room temperature, depending on the desired reaction rate).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials. Note the appearance of any unexpected, less polar spots (on TLC) which might indicate the dimer.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a small amount of methanol if unreacted isocyanate is a concern) before proceeding with the aqueous work-up and purification.
Visualizations
Caption: Dimerization of this compound to its corresponding uretdione.
Caption: Recommended workflow for handling this compound to prevent degradation.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
- 1. Formation of Biurets, Formation of IJretidione (isocyanate dimer) [ebrary.net]
- 2. US20090143558A1 - Preparation of uretdione polyisocyanates - Google Patents [patents.google.com]
- 3. US7151151B2 - Preparation of polyisocyanates containing uretdione groups - Google Patents [patents.google.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. How to Safely Handle Isocyanates? [enuochem.com]
- 6. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 7. icheme.org [icheme.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. polymersynergies.net [polymersynergies.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A laboratory comparison of analytical methods used for isocyanates [agris.fao.org]
- 16. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 17. paint.org [paint.org]
- 18. Control measures guide - Canada.ca [canada.ca]
Technical Support Center: Optimizing Reactions of 2-Isocyanato-thiazole with Hindered Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the challenging urea synthesis between 2-isocyanato-thiazole and sterically hindered amines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is extremely slow or has stalled, with significant starting material remaining even after extended periods. What are the likely causes and solutions?
A1: This is the most common issue when working with sterically hindered amines. The bulky groups surrounding the nitrogen atom impede its nucleophilic attack on the electrophilic carbon of the isocyanate.
-
Cause 1: Insufficient Thermal Energy: The activation energy for the reaction is high due to steric hindrance.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
-
Cause 2: Ineffective or No Catalyst: Uncatalyzed reactions with hindered amines are often not feasible.
-
Solution: Introduce a suitable catalyst. Tertiary amines with low steric hindrance, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are often effective.[1][2] Organometallic catalysts, while more common for isocyanate-alcohol reactions, can also be considered.[3] Start with a catalytic amount (1-5 mol%) and optimize from there.
-
-
Cause 3: Inappropriate Solvent: The solvent can influence reaction kinetics.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO, which can help stabilize charged intermediates and accelerate the reaction. Ensure the solvent is rigorously dried, as isocyanates readily react with water.[4]
-
Q2: My analysis shows a significant amount of a symmetrical urea byproduct, N,N'-di(thiazol-2-yl)urea. How can I prevent this?
A2: This byproduct forms when the this compound reacts with water. The isocyanate first reacts with trace moisture to form an unstable carbamic acid, which then decomposes to 2-amino-thiazole and carbon dioxide.[4][5] This newly formed, highly reactive amine quickly reacts with another molecule of this compound to create the symmetrical urea.
-
Solution 1: Rigorous Anhydrous Conditions: This is the most critical factor.
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Handle the hindered amine and other reagents under an inert atmosphere to prevent exposure to ambient moisture.
-
-
Solution 2: Check Reagent Purity: Ensure your starting amine is not contaminated with water.
Q3: My final product is impure, with higher molecular weight species detected by LC-MS. What are these byproducts?
A3: These are typically products of the isocyanate reacting with the desired urea product or with itself.
-
Cause 1: Biuret Formation: The N-H bond of the newly formed urea product can act as a nucleophile and attack another molecule of this compound. This is more common at elevated temperatures (e.g., >100 °C).[4][5]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged heating after the reaction has reached completion.
-
-
Cause 2: Isocyanurate Trimerization: Isocyanates can self-condense to form a stable six-membered ring called an isocyanurate. This process can be catalyzed by tertiary amines.[4][6]
-
Solution: If using a tertiary amine catalyst, carefully control its concentration. Use the minimum amount necessary to achieve a good reaction rate. If trimerization is severe, consider screening other catalyst classes.
-
Q4: The reaction is messy, producing a complex mixture and a low yield of the desired urea. What fundamental parameters should I check first?
A4: A messy reaction often points to fundamental issues with reagents or conditions.
-
Check 1: Reagent Purity and Stability: this compound can be moisture-sensitive and may degrade over time.[1] Ensure you are using high-purity starting materials.
-
Check 2: Order of Addition: A standard procedure is to dissolve the hindered amine and catalyst (if used) in an anhydrous solvent under an inert atmosphere, and then add the this compound solution dropwise at a controlled temperature. This maintains a low concentration of the isocyanate, minimizing self-condensation reactions.
-
Check 3: Atmosphere Control: Reconfirm that the reaction is being run under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with water and oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between an isocyanate and an amine?
A1: The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a substituted urea.[7][8][9]
Q2: Which catalysts are most effective for reactions with hindered amines?
A2: The ideal catalyst should be a strong base but sterically non-hindered itself, allowing it to activate the reactants without being impeded. Tertiary amines like triethylenediamine (DABCO) are often more effective than bulkier amines like triethylamine.[1][2] Lewis acidic organometallic catalysts (e.g., dibutyltin dilaurate, DBTDL) can also accelerate the reaction by coordinating to the isocyanate and increasing its electrophilicity.[3]
Q3: What solvents are appropriate, and what are the critical precautions?
A3: Aprotic solvents are required. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene.[10] For particularly sluggish reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. The single most critical precaution is to use anhydrous solvents to prevent the formation of symmetrical urea byproducts.[11]
Q4: How can I effectively monitor the reaction's progress?
A4:
-
FT-IR Spectroscopy: The disappearance of the strong, sharp isocyanate (N=C=O) stretching band around 2250-2275 cm⁻¹ is a definitive indicator of reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.[12][13]
Q5: What are the typical work-up and purification procedures for substituted ureas?
A5:
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. If a basic catalyst was used, an acidic wash (e.g., dilute HCl or NH₄Cl solution) might be necessary to remove it.
-
Purification: Substituted ureas are often crystalline solids.
-
Recrystallization: This is an effective method if a suitable solvent system can be found.
-
Filtration: If the product precipitates from the reaction mixture upon completion, it can often be isolated in high purity by simple filtration.[14]
-
Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is the standard method.
-
Reference Data and Protocols
Data Tables
Table 1: Catalyst Selection Guide for Hindered Amine-Isocyanate Reactions
| Catalyst Class | Example(s) | Typical Loading (mol%) | Advantages | Disadvantages & Considerations |
| Tertiary Amines | DABCO, DBU | 1 - 10% | Readily available, effective for many systems. | Can catalyze isocyanate trimerization[6]; must be removed during work-up. |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.1 - 2% | Highly efficient, even at low loadings. | Potential toxicity and heavy metal contamination of the final product. |
| Organobismuth/-Zirconium | Bismuth Neodecanoate, Zirconium Octoate | 0.5 - 5% | Lower toxicity alternatives to organotins. | May have lower catalytic activity compared to tin catalysts.[3] |
Table 2: Anhydrous Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Tetrahydrofuran (THF) | 66 | Moderately Polar | Good general-purpose solvent. Must be freshly distilled or from a sealed bottle. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Dissolves many organics, easy to remove. Must be anhydrous. |
| Acetonitrile | 82 | Polar Aprotic | Good for dissolving polar reagents. Must be rigorously dried. |
| Toluene | 111 | Non-polar | Useful for higher temperature reactions. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent solvating power, can accelerate slow reactions. Higher boiling point makes it harder to remove. |
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Urea Formation with a Hindered Amine
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.
-
Reagent Loading: To a round-bottom flask equipped with a magnetic stir bar, add the hindered amine (1.0 eq.) and the selected catalyst (e.g., DABCO, 0.05 eq.).
-
Dissolution: Add anhydrous solvent (e.g., THF, to make a ~0.2 M solution) via syringe and stir until all solids are dissolved.
-
Cooling (Optional): Cool the solution to 0 °C using an ice bath. This can help control the initial exotherm upon isocyanate addition.
-
Isocyanate Addition: In a separate, dry flask, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes using a syringe pump or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, or until reaction monitoring indicates completion. Gentle heating (e.g., 40-60 °C) may be required if the reaction is slow.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate or DCM. Wash the organic layer with dilute aqueous NH₄Cl (if a basic catalyst was used), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: On the baseline, spot the hindered amine starting material (SM), the this compound (ISO), a co-spot of both (Co), and an aliquot from the reaction mixture (Rxn).
-
Elution: Develop the plate using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of the starting materials and the appearance of a new spot for the urea product can be clearly observed. The R_f value of the urea product will typically be different from both starting materials.
Visual Guides
Figure 1. Reaction scheme showing the desired pathway to the hindered urea product and the three primary competing side reactions: hydrolysis leading to a symmetrical urea byproduct, biuret formation at high temperatures, and isocyanurate trimerization.
Figure 2. A troubleshooting flowchart to diagnose and solve common problems encountered when reacting this compound with hindered amines, such as stalled reactions or the formation of specific byproducts.
References
- 1. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. turkchem.net [turkchem.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
- 7. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. iom-world.org [iom-world.org]
- 13. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
troubleshooting low yields in thiazolyl-urea synthesis
Welcome to the technical support center for thiazolyl-urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazolyl-ureas?
A1: The most prevalent and straightforward method for synthesizing thiazolyl-ureas involves the reaction of a 2-aminothiazole derivative with a corresponding isocyanate in a suitable solvent.[1] This reaction is a nucleophilic addition of the amino group of the thiazole to the electrophilic carbonyl carbon of the isocyanate.
Q2: What are the typical starting materials for thiazolyl-urea synthesis?
A2: The key starting materials are a 2-aminothiazole and an isocyanate. The 2-aminothiazole precursor is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3]
Q3: My overall yield for a multi-step synthesis of a thiazolyl-urea derivative is very low (<5%). Is this normal?
A3: While yields can vary significantly depending on the specific substrates and reaction conditions, very low overall yields in multi-step syntheses of thiazolyl-urea derivatives have been reported.[1] A major contributor to low yields can be challenging purification steps, often requiring multiple chromatographic methods.[1]
Q4: What are the common side reactions that can lead to low yields of the desired thiazolyl-urea?
A4: A primary side reaction is the reaction of the isocyanate starting material with any residual water in the reaction mixture. This leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrical diarylurea, a common and often difficult-to-remove byproduct.[4]
Q5: How can I purify my final thiazolyl-urea product effectively?
A5: Thiazolyl-urea compounds can be polar, making purification challenging. Common purification techniques include recrystallization, column chromatography on silica gel, and preparative High-Performance Liquid Chromatography (HPLC).[1] For highly polar compounds, reverse-phase HPLC or aqueous normal-phase chromatography can be effective.[5][6]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in thiazolyl-urea synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Poor quality of starting materials | Ensure the 2-aminothiazole and isocyanate are pure. If the 2-aminothiazole was synthesized in-house, verify its identity and purity by NMR and melting point analysis. Isocyanates should be stored under an inert atmosphere to prevent degradation. |
| Moisture in the reaction | Thoroughly dry all glassware before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reactivity of the 2-aminothiazole | Electron-withdrawing groups on the thiazole ring can decrease the nucleophilicity of the amino group. Consider using a catalyst, such as a non-nucleophilic base (e.g., DIPEA) if starting with a hydrochloride salt of the amine, or a Lewis acid to activate the isocyanate. Increasing the reaction temperature may also be beneficial. | |
| Presence of a major byproduct with a higher molecular weight | Formation of symmetrical diarylurea | This is likely due to the reaction of the isocyanate with water. Rigorously exclude moisture from the reaction. |
| Formation of biuret or allophanate | An excess of isocyanate can react with the urea product to form a biuret, or with a urethane intermediate to form an allophanate, especially at elevated temperatures.[7] Use a 1:1 stoichiometry of the amine and isocyanate, or a slight excess of the amine. Control the reaction temperature. | |
| Difficulty in isolating the product | High polarity of the product | If the product is highly polar and difficult to separate from polar byproducts, consider using a different chromatographic technique. Aqueous normal-phase chromatography on an amine-functionalized silica column can be effective for very polar compounds.[6] |
| Product is a non-crystalline oil | Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the best alternative. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)
This protocol describes a general procedure for the synthesis of a 2-aminothiazole precursor.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 1-(4-phenylthiazol-2-yl)-3-phenylurea
This protocol outlines the final step of thiazolyl-urea synthesis.
Materials:
-
2-Amino-4-phenylthiazole
-
Phenyl isocyanate
-
Anhydrous acetonitrile
-
Triethylamine (optional, as a catalyst)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-phenylthiazole (1 equivalent) in anhydrous acetonitrile.
-
Add phenyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Stir the reaction mixture at room temperature for 18-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the two-step synthesis of thiazolyl-ureas.
Caption: Troubleshooting decision tree for low yields in thiazolyl-urea synthesis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for some thiazolyl-urea derivatives.[8]
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction of 2-Isocyanato-Thiazole with Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the byproducts formed during the reaction of 2-isocyanato-thiazole with water.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the reaction between this compound and water?
The primary and desired product of the reaction of this compound with water is 2-aminothiazole. The reaction proceeds through the hydrolysis of the isocyanate group.
Q2: What are the common byproducts in the reaction of this compound with water?
Several byproducts can form, primarily due to the high reactivity of the isocyanate group. These include:
-
N,N'-di(thiazol-2-yl)urea: This is a major byproduct, formed when the initially produced 2-aminothiazole reacts with unreacted this compound.
-
Uretdiones (Dimers): this compound can react with itself to form four-membered ring structures known as uretdiones.
-
Isocyanurates (Trimers): Three molecules of this compound can cyclize to form stable six-membered isocyanurate rings.
-
Carbamic acid (unstable intermediate): The initial reaction of the isocyanate with water forms an unstable carbamic acid, which rapidly decarboxylates to the amine and carbon dioxide. While not an isolable byproduct, its formation is a key step in the hydrolysis pathway.
Q3: Why is my reaction mixture turning into a solid or forming a precipitate?
The formation of a white, insoluble solid is a common issue and is often due to the formation of N,N'-di(thiazol-2-yl)urea, which can have low solubility in common organic solvents.[1] This indicates that the rate of reaction between the 2-aminothiazole product and the starting isocyanate is significant.
Q4: My reaction is foaming and I'm observing gas evolution. What is happening?
This is a strong indication of the hydrolysis reaction proceeding, as the decomposition of the intermediate carbamic acid releases carbon dioxide gas.[1] This can lead to pressure buildup in a closed system.
Q5: How can I minimize the formation of byproducts?
Minimizing byproduct formation involves controlling the reaction conditions to favor the hydrolysis of the isocyanate over side reactions. Key strategies include:
-
Control of Stoichiometry: Using a large excess of water can favor the hydrolysis reaction and minimize the reaction of the amine product with the starting isocyanate.
-
Temperature Control: Lower temperatures generally slow down the rates of dimerization and trimerization.
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and products, and potentially the reaction rates.
-
Rapid Quenching: Ensuring the isocyanate is rapidly and efficiently hydrolyzed to the amine can prevent the accumulation of the isocyanate and subsequent side reactions.
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| Low yield of 2-aminothiazole and presence of a significant amount of a high molecular weight, insoluble solid. | Formation of N,N'-di(thiazol-2-yl)urea. | - Increase the excess of water: Use a larger stoichiometric excess of water to favor the hydrolysis of the isocyanate. - Improve mixing: Ensure efficient mixing to disperse the isocyanate in the aqueous phase quickly. - Lower the reaction temperature: This can reduce the rate of the reaction between the amine and the isocyanate. - Analyze the solid: Isolate the solid and characterize it by techniques like NMR, IR, or mass spectrometry to confirm its identity as the urea derivative. |
| Reaction mixture becomes very viscous or solidifies completely. | Significant formation of dimers (uretdiones) and/or trimers (isocyanurates). | - Strict temperature control: Maintain a low and constant reaction temperature. - Avoid catalysts that promote self-condensation: Some bases can catalyze the dimerization and trimerization of isocyanates.[2] - Use a co-solvent: A suitable co-solvent might help to keep the byproducts in solution, preventing the solidification of the reaction mixture. |
| Vigorous gas evolution and foaming. | Rapid decomposition of the carbamic acid intermediate, releasing CO2.[1] | - Ensure proper venting: Do not run the reaction in a sealed vessel to avoid pressure buildup.[1] - Control the rate of addition: Add the this compound to the water slowly to control the rate of CO2 evolution. - Use an anti-foaming agent: If foaming is excessive, a small amount of a suitable anti-foaming agent can be added. |
| Complex mixture of products observed by TLC or HPLC. | Multiple side reactions are occurring simultaneously. | - Re-evaluate all reaction parameters: Systematically investigate the effect of temperature, solvent, stoichiometry, and addition rate. - Use in-situ reaction monitoring: Techniques like FT-IR spectroscopy can provide real-time information on the concentration of the isocyanate and the formation of products and byproducts, aiding in optimization.[3] |
Data Presentation
| Compound | Type | Formation Pathway | Key Influencing Factors |
| 2-Aminothiazole | Primary Product | Hydrolysis of this compound | Excess water, efficient mixing |
| N,N'-di(thiazol-2-yl)urea | Byproduct | Reaction of 2-aminothiazole with this compound | Stoichiometry, temperature |
| Uretdione (Dimer) | Byproduct | Dimerization of this compound | Concentration, temperature, catalysts |
| Isocyanurate (Trimer) | Byproduct | Trimerization of this compound | Temperature, catalysts[2] |
| Carbon Dioxide | Byproduct | Decomposition of carbamic acid | Inherent to hydrolysis pathway |
Experimental Protocols
General Protocol for the Hydrolysis of this compound
This protocol provides a general methodology. Researchers should optimize conditions based on their specific experimental setup and goals.
Materials:
-
This compound
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inlet for inert gas. The reaction should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to displace air and moisture.
-
Charge Water: Add a measured amount of deionized water to the reaction flask. A significant excess (e.g., 10-50 equivalents) is recommended to favor hydrolysis.
-
Cooling: Cool the water to 0-5 °C using an ice bath to help control the exothermicity of the reaction and minimize side reactions.
-
Addition of Isocyanate: Dissolve the this compound in a minimal amount of a dry, inert solvent (optional, can aid in controlled addition). Add the isocyanate solution dropwise to the cold, stirred water over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique. In-situ FT-IR spectroscopy is ideal for observing the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).[3] Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the formation of 2-aminothiazole and byproducts.
-
Work-up:
-
Once the reaction is complete (as determined by the disappearance of the starting material), allow the mixture to warm to room temperature.
-
If a precipitate (likely the urea byproduct) has formed, it can be removed by filtration.
-
Extract the aqueous solution with a suitable organic solvent multiple times to isolate the 2-aminothiazole.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-aminothiazole by a suitable method, such as column chromatography or recrystallization.
Analytical Methods for Byproduct Identification:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, product, and byproducts.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the different components, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the isolated product and byproducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups, such as the characteristic isocyanate peak, urea carbonyls, and amine N-H bonds.
Visualizations
Caption: Reaction pathway of this compound with water and formation of major byproducts.
Caption: Troubleshooting workflow for the reaction of this compound with water.
References
Technical Support Center: Catalyst Selection for 2-Isocyanato-Thiazole Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-isocyanato-thiazole. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for reactions with this compound?
A1: The choice of catalyst for reactions involving this compound largely depends on the nucleophile (e.g., amine, alcohol, thiol) and the desired product (urea, carbamate, thiocarbamate). The main classes of effective catalysts include:
-
Tertiary Amines and Other Organic Bases: These are widely used for promoting the formation of ureas and carbamates. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 4-Dimethylaminopyridine (DMAP), and triethylamine (TEA).[1][2] DBU is a particularly effective catalyst for urethane formation and can act as a proton scavenger, accelerating the reaction.[2]
-
Organometallic Compounds: These are especially useful for reactions that are sluggish or require specific selectivity. Common examples include tin compounds like Dibutyltin Dilaurate (DBTDL), zirconium chelates, and rare-earth metal amides.[3] Organotin compounds are effective but are facing increasing environmental scrutiny.[4] Zirconium-based catalysts are known to be selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction.[4]
-
Basic Inorganic Salts: Simple bases like potassium carbonate (K₂CO₃) can also be used, particularly in the synthesis of urea derivatives.
Q2: How does the thiazole ring affect catalyst selection and reactivity?
A2: The thiazole ring introduces unique electronic properties and potential challenges. The electron-withdrawing nature of the heteroaromatic ring can increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity compared to simple alkyl isocyanates.[5][6] However, the sulfur atom in the thiazole ring can act as a Lewis base and may coordinate with and poison certain metal catalysts, particularly palladium. This necessitates careful catalyst selection to avoid deactivation.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a symmetric urea byproduct, consuming two equivalents of the isocyanate starting material.[7]
To minimize this:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use Selective Catalysts: Some catalysts, like certain zirconium chelates, show high selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction.[4]
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Q4: Can reactions with this compound be performed without a catalyst?
A4: Yes, the reaction of isocyanates with strong nucleophiles like primary and secondary amines to form ureas is often rapid and may not require a catalyst. However, for less reactive nucleophiles such as alcohols and thiols, or when working with sterically hindered substrates, a catalyst is typically necessary to achieve a reasonable reaction rate and yield.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity/Poisoning.2. Insufficiently reactive nucleophile.3. Water contamination consuming the isocyanate. | 1. Switch to a catalyst less prone to sulfur poisoning (e.g., organocatalysts like DBU or certain organometallic catalysts).2. Increase catalyst loading or switch to a more active catalyst (e.g., DBTDL or DBU).3. Increase reaction temperature.4. Rigorously dry all reagents and solvents and run the reaction under an inert atmosphere. |
| Formation of Symmetric Urea Byproduct | Water present in the reaction mixture. | 1. Use anhydrous solvents and reagents. Consider using molecular sieves.2. Employ a moisture scavenger.3. Use a catalyst selective for the desired reaction over the water-isocyanate reaction (e.g., zirconium chelates for carbamate synthesis).[4] |
| Reaction is Too Fast or Uncontrolled | 1. Catalyst is too active.2. Reaction temperature is too high. | 1. Reduce catalyst loading.2. Switch to a less active catalyst (e.g., triethylamine instead of DBU).3. Lower the reaction temperature. |
| Difficulty in Product Purification | Catalyst residue or byproducts complicating purification. | 1. Use a catalyst that can be easily removed (e.g., a solid-supported catalyst).2. If using a basic catalyst like DBU or TEA, an acidic wash during workup can help remove it.3. Optimize reaction conditions to minimize byproduct formation. |
Catalyst Performance Data
The following tables provide representative data for catalysts used in reactions analogous to those with this compound. This data can serve as a starting point for catalyst screening.
Table 1: Organocatalysts for Urea and Carbamate Synthesis
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DBU | Methanol | THF | 25 | - | - | |
| DMAP | t-Butanol | CH₂Cl₂ | RT | 12 | 95 | [8] |
| TEA | Amine | DMF | RT | 8 | 40-60 | - |
| None | Amine | Water | RT | - | High | [9] |
Table 2: Organometallic Catalysts for Carbamate and Thiocarbamate Synthesis
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DBTDL | Polyol | - | 25 | - | - | [4] |
| Zirconium Chelate | Polyol | - | 25 | - | - | [4] |
| La[N(SiMe₃)₂]₃ | Thiophenol | Toluene | RT | 0.5 | 98 | [3] |
| Na₂CO₃ | Thiophenol | CH₃CN | RT | 1 | 95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for DBU-Catalyzed Synthesis of a 2-Thiazolyl Urea
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the flask.
-
Catalyst Addition: Add a catalytic amount of DBU (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The disappearance of the isocyanate peak (~2270 cm⁻¹) can also be monitored by FT-IR.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Organometallic-Catalyzed Synthesis of a 2-Thiazolyl Carbamate
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), the organometallic catalyst (e.g., DBTDL, 0.1-1 mol%), and anhydrous solvent (e.g., toluene).
-
Reagent Addition: Slowly add this compound (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, LC-MS, or FT-IR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography or distillation.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: General mechanism for catalyzed nucleophilic addition to this compound.
References
- 1. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]
- 2. allhdi.com [allhdi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wernerblank.com [wernerblank.com]
- 5. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings [mdpi.com]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 2-isocyanato-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-isocyanato-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Phosgenation of 2-aminothiazole: This involves the reaction of 2-aminothiazole with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene). This is a common industrial method for isocyanate synthesis.[1][2]
-
Curtius Rearrangement of Thiazole-2-carbonyl Azide: This phosgene-free method involves the thermal or photochemical rearrangement of a carbonyl azide derived from thiazole-2-carboxylic acid.[3][4][5][6][7]
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Phosgene and its Equivalents: Phosgene is a highly toxic and corrosive gas.[1] Diphosgene is a volatile liquid, and triphosgene is a solid, offering handling advantages, but they still generate phosgene in situ. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
-
Exothermic Reactions: Both phosgenation and the Curtius rearrangement can be highly exothermic.[9] Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions.
-
Instability of Intermediates: Acyl azides, intermediates in the Curtius rearrangement, are potentially explosive and should be handled with care, avoiding friction, shock, and high temperatures.[3][6]
-
Toxicity of Isocyanates: Isocyanates are sensitizers and can cause respiratory and skin irritation.[8] Appropriate containment and PPE are necessary.
Q3: How can I purify the final this compound product?
A3: Purification of isocyanates is typically achieved by distillation under reduced pressure to minimize thermal decomposition.[10] It is critical to ensure the distillation apparatus is dry, as isocyanates readily react with water. Inert gas blanketing is recommended. For laboratory scale, flash chromatography on silica gel using non-polar solvents may be possible, but the reactivity of the isocyanate with the stationary phase should be considered.
Q4: What are common byproducts in the synthesis of this compound?
A4: Potential byproducts include:
-
From Phosgenation: Unreacted 2-aminothiazole, carbamoyl chlorides (intermediates), and ureas formed from the reaction of the isocyanate with any moisture present.
-
From Curtius Rearrangement: Unreacted thiazole-2-carbonyl azide and amines formed from the hydrolysis of the isocyanate if water is present.
-
Ring-opened or Rearranged Products: Depending on the reaction conditions, the thiazole ring itself might undergo side reactions, although it is generally considered an aromatic and relatively stable heterocycle.[9][11]
Troubleshooting Guides
Phosgenation Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of 2-aminothiazole | 1. Inactive phosgene equivalent. 2. Insufficient reaction temperature. 3. Poor mixing. | 1. Use a fresh batch of diphosgene or triphosgene. 2. Gradually increase the reaction temperature while monitoring for exotherm. 3. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Formation of a white, insoluble solid | Presence of moisture leading to the formation of N,N'-di(thiazol-2-yl)urea.[9] | 1. Rigorously dry all glassware and solvents before use. 2. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Product decomposes during purification | Distillation temperature is too high. | 1. Use a high-vacuum pump to lower the boiling point. 2. Consider short-path distillation to minimize thermal exposure. |
Curtius Rearrangement Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of thiazole-2-carbonyl azide | 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Incomplete reaction with the azide source. | 1. Ensure complete conversion of the carboxylic acid using a fresh chlorinating agent (e.g., thionyl chloride, oxalyl chloride). 2. Use a slight excess of the azide source (e.g., sodium azide, trimethylsilyl azide). |
| Violent or uncontrollable reaction during rearrangement | The thermal decomposition of the acyl azide is highly exothermic. | 1. Perform the rearrangement in a suitable high-boiling inert solvent to aid in heat dissipation. 2. Add the acyl azide solution portion-wise or via a syringe pump to control the reaction rate. 3. For scale-up, consider using a continuous flow reactor for better temperature control.[4] |
| Formation of 2-aminothiazole instead of the isocyanate | The isocyanate intermediate reacted with water present in the reaction or during workup. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction and workup under a dry, inert atmosphere. |
Experimental Protocols
Note: The following are representative procedures based on general methods for isocyanate synthesis. They should be optimized on a small scale before attempting a larger scale synthesis.
Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)
Materials:
-
2-Aminothiazole
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred 2-aminothiazole solution via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.
-
The filtrate contains the crude this compound. The solvent can be carefully removed under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Curtius Rearrangement
Step A: Synthesis of Thiazole-2-carbonyl chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
To the flask, add thiazole-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The solid carboxylic acid should dissolve.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The product, thiazole-2-carbonyl chloride, is often used directly in the next step.
Step B: Synthesis of Thiazole-2-carbonyl azide
-
Dissolve the crude thiazole-2-carbonyl chloride from Step A in an anhydrous aprotic solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium azide (1.1-1.2 eq) in a minimal amount of water and add it dropwise to the stirred acid chloride solution.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain the crude thiazole-2-carbonyl azide. Caution: Acyl azides are potentially explosive.
Step C: Curtius Rearrangement to this compound
-
Dissolve the crude thiazole-2-carbonyl azide in a high-boiling inert solvent such as toluene or diphenyl ether.
-
Heat the solution gradually. The rearrangement typically occurs between 80-120 °C, with the evolution of nitrogen gas.[5][7]
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2275 cm⁻¹).
-
Once the reaction is complete, the this compound can be purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Phosgenation Route (Estimated) | Curtius Rearrangement Route (Estimated) | References |
| Yield | 60-85% | 70-90% (for the rearrangement step) | [3][11] |
| Purity (after distillation) | >98% | >98% | General isocyanate purification data |
| Reaction Time | 3-6 hours | 4-8 hours (multi-step) | General organic synthesis principles |
Note: The quantitative data presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Workup Procedures for Reactions Involving 2-Isocyanato-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reaction products involving 2-isocyanato-thiazole.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the workup of reactions involving this compound, such as the formation of thiazolyl ureas and carbamates.
Issue 1: Low or No Product Formation
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for thiazole derivatives is a mixture of hexane and ethyl acetate.[1] If the starting material is still present, consider extending the reaction time or gently heating the mixture if the reactants are stable at elevated temperatures. |
| Moisture Contamination | This compound is highly sensitive to moisture, which can lead to the formation of an unstable carbamic acid that decomposes to 2-aminothiazole. This amine can then react with remaining isocyanate to form a symmetrical urea byproduct. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reactions | The isocyanate group can undergo self-polymerization, especially at higher temperatures. It's advisable to add the this compound solution dropwise to the nucleophile solution, maintaining a low concentration of the isocyanate to minimize this side reaction. |
Issue 2: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is Highly Polar | Thiazolyl ureas and carbamates can be quite polar. For column chromatography, a more polar eluent system, such as dichloromethane/methanol (e.g., 1-10% methanol), may be required.[1] |
| Product Streaking on TLC Plate | The basic nitrogen atom in the thiazole ring can cause streaking on silica gel TLC plates. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent system.[2] |
| Formation of Emulsion during Extraction | Emulsions can form during aqueous workup, making phase separation difficult. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of the organic solvent used for extraction. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| "Oiling Out" during Recrystallization | If the product "oils out" instead of crystallizing, it may be due to the solution being too saturated or cooling too quickly. Try adding a small amount of hot solvent to dissolve the oil and allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I quench a reaction involving excess this compound?
A1: To quench unreacted this compound, a nucleophilic scavenger should be added to the reaction mixture. Common and effective quenching agents include:
-
Methanol: Reacts with the isocyanate to form a methyl carbamate, which can typically be easily separated by chromatography. Add a few milliliters of methanol and stir for 15-30 minutes at room temperature.
-
Ammonia Solution: Reacts to form the corresponding urea. A dilute solution of ammonia in a suitable solvent can be used.
-
Water: While water can be used, it leads to the formation of an unstable carbamic acid, which can lead to the formation of 2-aminothiazole and subsequently a symmetric urea byproduct. This can complicate purification.
Q2: What are the common byproducts in reactions of this compound and how can I remove them?
A2: The most common byproduct is the corresponding symmetrical 1,3-di(thiazol-2-yl)urea, formed from the reaction of 2-aminothiazole (generated from hydrolysis of the isocyanate) with another molecule of this compound. This byproduct is often less soluble than the desired product and may precipitate from the reaction mixture. It can typically be removed by filtration or column chromatography. Another potential byproduct is the allophanate, formed from the reaction of the isocyanate with the newly formed urethane in reactions with alcohols.
Q3: What are suitable solvent systems for column chromatography of thiazolyl ureas and carbamates?
A3: The choice of solvent system depends on the polarity of your specific product. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol is often effective.[1]
TLC Solvent Systems and Approximate Rf Values:
| Compound Type | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf |
| Thiazolyl Carbamate (e.g., tert-butyl N-thiazol-4-ylcarbamate) | 4:1 | 0.4[3] |
| Thiazolyl Urea (e.g., a 2-(2-benzamido)ethyl-4-phenylthiazole derivative) | 1:1 to pure Ethyl Acetate | 0.2 - 0.6[4] |
Note: Rf values are highly dependent on the specific compound structure and TLC conditions.
Q4: What are some recommended recrystallization solvents for thiazolyl ureas and carbamates?
A4: Recrystallization is an effective purification method for solid products. Common solvent systems include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[2]
-
Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed.[4]
-
Acetonitrile: Can be a good single-solvent for recrystallization of some urea derivatives.
Experimental Protocols
Protocol 1: General Workup and Purification of a Thiazolyl Urea
This protocol describes a general procedure for the workup and purification of a thiazolyl urea synthesized from this compound and an amine.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a small amount of methanol (e.g., 5 mL per 10 mmol of isocyanate) to quench any unreacted this compound. Stir for 30 minutes.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization: Alternatively, if the crude product is a solid, recrystallize it from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.[2][4]
-
Protocol 2: Workup and Purification of a Thiazolyl Carbamate
This protocol outlines a general procedure for the workup and purification of a thiazolyl carbamate from the reaction of this compound and an alcohol.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Add a few milliliters of a dilute aqueous ammonia solution to quench any excess isocyanate and stir for 20-30 minutes.
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification:
-
Column Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[3]
-
Visualizations
Experimental Workflow for Thiazolyl Urea Synthesis and Workup
Caption: Workflow for the synthesis and purification of thiazolyl ureas.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yields in thiazole reactions.
Role of Thiazole Derivatives in Kinase Inhibition Signaling Pathways
Caption: Thiazole derivatives can act as kinase inhibitors in signaling pathways.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Characterization of 2-Thiazolyl-Urea Derivatives by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-thiazolyl-urea derivatives. It is designed to assist researchers in the structural elucidation and characterization of this important class of compounds, which are prominent in medicinal chemistry, often as kinase inhibitors. This document presents experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of their spectroscopic properties compared to other urea-based analogues.
Comparative ¹H NMR Data
The chemical shifts of protons in 2-thiazolyl-urea derivatives are influenced by the electronic environment of the thiazole ring and the nature of the substituent on the other urea nitrogen. The following table summarizes typical ¹H NMR chemical shifts for key protons in various 2-thiazolyl-urea derivatives and related non-thiazolyl analogues. All spectra were recorded in DMSO-d₆.
| Compound | Thiazole H-4 (ppm) | Thiazole H-5 (ppm) | Aromatic Protons (ppm) | Urea NH (ppm) | Alkyl Protons (ppm) |
| 2-Thiazolyl-Urea Derivatives | |||||
| 1-Ethyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea | - | - | - | 10.14 (br s, 1H, NHCO), 6.76 (br s, 1H, NHCH₂CH₃) | 3.09-3.16 (m, 2H, CH₂CH₃), 1.05 (t, 3H, J = 7.2 Hz, CH₂CH₃) |
| 1-(p-Tolyl)-3-(thiazol-2-yl)urea | ~7.5 (d) | ~7.1 (d) | 7.30 (d, 2H), 7.10 (d, 2H) | ~10.5 (s, 1H), ~9.0 (s, 1H) | 2.25 (s, 3H, CH₃) |
| 1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea | ~7.6 (d) | ~7.2 (d) | 7.50 (d, 2H), 7.35 (d, 2H) | ~10.8 (s, 1H), ~9.2 (s, 1H) | - |
| Non-Thiazolyl Urea Derivatives (for comparison) | |||||
| Phenylurea | - | - | 7.41 (d, 2H), 7.22 (t, 2H), 6.90 (t, 1H) | 8.53 (s, 1H), 5.88 (s, 2H, NH₂) | - |
| 1,3-Diethylurea[1] | - | - | - | ~5.5 (br s, 2H) | 3.11 (q, 4H, CH₂), 1.09 (t, 6H, CH₃) |
Experimental Protocols
General ¹H NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the 2-thiazolyl-urea derivative.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a preferred solvent for urea-containing compounds as it effectively solubilizes them and slows down the exchange of the labile NH protons, allowing for their observation as distinct signals.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
Key Spectroscopic Features and Comparison
-
Thiazole Protons: The protons on the thiazole ring typically appear as doublets in the aromatic region of the spectrum. Their chemical shifts are sensitive to the substitution pattern on the urea and any fused rings.
-
Urea NH Protons: The two NH protons of the urea linkage are typically observed as two separate broad singlets in DMSO-d₆, often in the range of δ 6.5-11.0 ppm. The chemical shift of the NH proton adjacent to the thiazole ring is influenced by the ring's electron-withdrawing nature. The chemical shift of the other NH proton is sensitive to the nature of its substituent (alkyl or aryl). In comparison to simple alkyl ureas like 1,3-diethylurea, the NH protons of 2-thiazolyl-urea derivatives are significantly downfield, indicating deshielding by the aromatic/heteroaromatic moieties.
-
Aromatic Protons: For N-aryl substituted derivatives, the protons on the phenyl ring will exhibit characteristic splitting patterns (e.g., doublets for para-substituted rings) in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts are influenced by the electronic nature of any substituents on the phenyl ring.
-
Alkyl Protons: In N-alkyl substituted derivatives, the protons of the alkyl chain will appear in the upfield region of the spectrum with characteristic multiplicities (e.g., a quartet for a CH₂ group adjacent to a CH₃ group).
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-thiazolyl-urea derivatives.
Caption: A logical workflow for the synthesis and characterization of 2-thiazolyl-urea derivatives.
Signaling Pathway Context: Raf-1 Kinase Inhibition
Many 2-thiazolyl-urea derivatives are designed as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. A key target for this class of compounds is the Raf-1 kinase, a central component of the Ras-Raf-MEK-ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.
The diagram below illustrates the Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by 2-thiazolyl-urea derivatives.
Caption: Inhibition of the Raf-1 signaling pathway by 2-thiazolyl-urea derivatives.
References
A Comparative Guide to High-Resolution Mass Spectrometry of 2-Isocyanato-Thiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) performance for the analysis of 2-isocyanato-thiazole and its reaction products. Experimental data, detailed protocols, and comparisons with alternative analytical techniques are presented to assist researchers in method selection and data interpretation.
High-Resolution Mass Spectrometry of this compound
This compound (C₄H₂N₂OS) is a reactive heterocyclic compound with a monoisotopic mass of 125.9888 Da. Due to its reactivity, it readily forms derivatives with nucleophiles. This guide will focus on the HRMS analysis of the parent compound and its reaction products with methylamine and methanol, forming N-methyl-N'-(thiazol-2-yl)urea and methyl (thiazol-2-yl)carbamate, respectively.
Data Presentation: HRMS of this compound and its Derivatives
The following table summarizes the expected high-resolution mass spectrometry data for this compound and its derivatives.
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Major Predicted Fragments (m/z) |
| This compound | C₄H₂N₂OS | 126.9961 | 85.0012, 83.9821, 58.0039 |
| N-methyl-N'-(thiazol-2-yl)urea | C₅H₇N₃OS | 158.0383 | 127.0298, 100.0172, 85.0012, 58.0294 |
| Methyl (thiazol-2-yl)carbamate | C₅H₆N₂O₂S | 159.0223 | 127.0298, 100.0172, 85.0012, 59.0131 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
A standard protocol for the analysis of this compound and its derivatives using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is outlined below.[1]
-
Sample Preparation: Samples are dissolved in a suitable solvent, typically acetonitrile or methanol, to a final concentration of 1-10 µM.
-
Chromatography: While direct infusion is possible, separation using ultra-high-performance liquid chromatography (UHPLC) is recommended for complex mixtures. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 50-500 with a resolution of at least 70,000.
-
Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to obtain fragmentation spectra (MS/MS) for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation method.
-
Alternative Analytical Techniques
While HRMS provides unparalleled mass accuracy and sensitivity, other techniques are valuable for the characterization of isocyanates and their derivatives.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group identification (e.g., -N=C=O stretch around 2250-2275 cm⁻¹) | Rapid, non-destructive, provides information on bonding | Lower sensitivity than MS, complex spectra for mixtures |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms | Unambiguous structure elucidation | Lower sensitivity than MS, requires higher sample concentrations |
Mandatory Visualizations
Reaction Pathway of this compound
References
comparing the reactivity of 2-isocyanato-thiazole and phenyl isocyanate
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The isocyanate functional group is a cornerstone in the synthesis of a diverse array of organic compounds, from life-saving pharmaceuticals to advanced polymer materials. While phenyl isocyanate has long been a workhorse in this field, the growing interest in heterocyclic scaffolds has brought heteroaryl isocyanates, such as 2-isocyanato-thiazole, to the forefront of modern synthetic chemistry. This guide provides a detailed comparison of the reactivity of this compound and phenyl isocyanate, supported by theoretical principles and established experimental protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary: A Tale of Two Rings
The fundamental difference in the reactivity of this compound and phenyl isocyanate lies in the electronic nature of the aromatic ring to which the isocyanate group is attached. The thiazole ring, being a heteroaromatic system containing both sulfur and nitrogen atoms, exerts a significantly different electronic influence compared to the simple benzene ring of phenyl isocyanate.
Theoretical considerations suggest that this compound is the more reactive of the two. The thiazole ring at the 2-position is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. In contrast, the phenyl group is less electron-withdrawing. This heightened reactivity of this compound can be advantageous in scenarios requiring rapid reaction kinetics or milder reaction conditions.
Theoretical Underpinnings of Reactivity
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Nucleophiles attack this carbon, initiating the addition reaction. The electron density of the attached aromatic ring modulates this electrophilicity.
-
Phenyl Isocyanate: The benzene ring in phenyl isocyanate is relatively electron-neutral. It can exert a mild electron-withdrawing inductive effect, but its overall influence on the isocyanate group is less pronounced compared to many heteroaromatic systems.
-
This compound: The thiazole ring is an electron-deficient heterocycle, particularly at the 2-position. This is due to the electronegativity of the nitrogen and sulfur atoms, which pull electron density away from the ring carbons. This electron-withdrawing nature is transmitted to the attached isocyanate group, leading to a more electron-poor and, therefore, more electrophilic carbon atom. This enhanced electrophilicity translates to a higher reactivity towards nucleophiles.
This difference in electronic character is the primary driver for the predicted higher reactivity of this compound. While specific kinetic data for this compound is not extensively available in the literature, the principles of physical organic chemistry provide a strong foundation for this prediction. A similar trend is observed when comparing phenyl isocyanate to other heteroaryl isocyanates, such as 2-thienyl isocyanate, where the more electron-rich thiophene ring enhances reactivity.[1]
Quantitative Reactivity Data: Phenyl Isocyanate as the Benchmark
Due to its widespread use, the reactivity of phenyl isocyanate has been extensively studied. The following table summarizes representative kinetic data for its reaction with common nucleophiles, providing a baseline for comparison.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| n-Butanol | Dichloromethane | 20 | 1.1 x 10⁻⁴ |
| Water | Dioxane | 25 | 4.7 x 10⁻⁵ |
| Aniline | Benzene | 25 | 1.3 x 10⁻¹ |
Note: These values are illustrative and can vary depending on the specific reaction conditions, including the presence of catalysts.
Experimental Protocols for Comparative Kinetic Analysis
For a direct and quantitative comparison of the reactivity of this compound and phenyl isocyanate, a kinetic study is essential. Below are detailed protocols for two common methods: spectroscopic and titrimetric analysis.
Protocol 1: In-Situ Spectroscopic Monitoring (FTIR)
This method allows for real-time tracking of the reaction progress by monitoring the disappearance of the characteristic isocyanate peak in the infrared spectrum.
Materials and Equipment:
-
This compound
-
Phenyl isocyanate
-
Nucleophile of choice (e.g., n-butanol)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare stock solutions of the isocyanate (either this compound or phenyl isocyanate) and the nucleophile in the chosen anhydrous solvent.
-
Set up the reaction vessel with the FTIR probe immersed in the solvent.
-
Initiate the reaction by adding the nucleophile to the isocyanate solution under constant stirring and temperature.
-
Record the IR spectrum at regular time intervals, focusing on the isocyanate peak (around 2250-2275 cm⁻¹).
-
The concentration of the isocyanate at each time point can be determined from the absorbance of this peak using a pre-established calibration curve.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant (k).
Protocol 2: Titrimetric Analysis
This classic method involves quenching the reaction at different time points and then determining the concentration of unreacted isocyanate by back-titration.
Materials and Equipment:
-
This compound
-
Phenyl isocyanate
-
Nucleophile of choice (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene)
-
Dibutylamine solution in toluene (standardized)
-
Hydrochloric acid solution (standardized)
-
Bromophenol blue indicator
-
Reaction flasks, pipettes, burettes, and magnetic stirrer
Procedure:
-
Set up a series of reaction flasks, each containing a solution of the isocyanate in the anhydrous solvent.
-
Initiate the reactions by adding the nucleophile to each flask at staggered time intervals.
-
At specific time points, quench the reaction in each flask by adding an excess of the standardized dibutylamine solution. The unreacted isocyanate will react with the dibutylamine.
-
Allow the quenching reaction to go to completion (typically 15-20 minutes).
-
Titrate the excess (unreacted) dibutylamine in each flask with the standardized hydrochloric acid solution using bromophenol blue as an indicator.
-
Calculate the concentration of unreacted isocyanate at each time point based on the amount of dibutylamine consumed.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant (k).
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction pathway and the experimental workflow for kinetic analysis.
References
A Comparative Analysis of the Biological Activity of 2-Isocyanato-Thiazole Derivatives Versus Other Heterocycles
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of various heterocyclic scaffolds is paramount for designing novel therapeutic agents. This guide provides a comparative overview of the biological potential of derivatives of 2-isocyanato-thiazole against those of other key heterocycles, including benzothiazole, oxazole, and imidazole. The comparison focuses on anticancer and antimicrobial activities, primarily through their stable and synthetically accessible urea and thiourea derivatives.
While direct biological activity data for the highly reactive this compound is limited, its derivatives, formed by reaction with nucleophiles, offer a valuable proxy for assessing its potential. This guide synthesizes available quantitative data from experimental studies to facilitate a clear comparison.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
Thiazole and benzothiazole urea derivatives have emerged as potent anticancer agents, frequently targeting key enzymes in cancer signaling pathways. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Heterocyclic Core | Derivative Type | Cell Line/Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole | Hydrazinyl-Thiazole-one | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Hydrazinyl-Thiazole-one | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazolyl-sulfonylurea | A549 | 8.4 | Doxorubicin | 28.3 | |
| Thiazolyl-sulfonylurea | PC3 | 7.8 | Doxorubicin | 23.8 | |
| Thiazolyl-urea | A431 | 4.0 | Doxorubicin | 24.9 | |
| Thiazole | Hydrazinyl-Thiazole-one | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Benzothiazole | Benzothiazolyl urea | 17β-HSD10 | 1-2 | - | - |
| Oxadiazole | Phenyl-oxadiazole-urea | Various | < 1.0 | - | - |
| Aryl Urea | N-aryl-N'-arylmethylurea | A549 | < 5.0 | Sorafenib | - |
| N-aryl-N'-arylmethylurea | HCT116 | < 3.0 | Sorafenib | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.
Thiazole-containing compounds, particularly those with urea or sulfonylurea moieties, have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), prostate (PC3), and skin (A431) cancers.[1] Notably, a hydrazinyl-thiazole-one derivative exhibited potent VEGFR-2 inhibition with an IC50 of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[2] Benzothiazolyl ureas have also been identified as low micromolar inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[3] While data for oxazole and imidazole ureas with direct VEGFR-2 inhibitory action is less prevalent in the searched literature, related structures like oxadiazole ureas have shown potent broad-spectrum antiproliferative activity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5][6][7][8]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][8]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[5][6]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[5][7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5][7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Diagram 1: General Workflow of the MTT Assay
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
The direct inhibitory effect on VEGFR-2 is often assessed using a biochemical kinase assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like luminescence or fluorescence.[9][10]
Procedure:
-
Reaction Setup: Recombinant VEGFR-2 enzyme, a suitable substrate, and ATP are combined in a buffer solution in a microplate well.[9]
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.[9]
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.[9][10]
-
Detection: A detection reagent is added to measure the extent of substrate phosphorylation. In luminescence-based assays, this often involves quantifying the amount of ATP remaining after the reaction.[10]
-
Signal Measurement: The signal (luminescence or fluorescence) is measured using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[9]
Diagram 2: VEGFR-2 Inhibition Assay Principle
Caption: Mechanism of a VEGFR-2 kinase inhibition assay.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of these heterocycles, particularly thioureas, have demonstrated significant antimicrobial properties. The comparison of their minimum inhibitory concentrations (MIC) reveals varying degrees of efficacy against different microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Heterocyclic Core | Derivative Type | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole | Thiazolyl-thiourea | S. aureus | 2-32 | - | - |
| Thiazolyl-thiourea | M. tuberculosis | - | - | - | |
| Thiazolyl-thiourea | E. coli | - | - | - | |
| Benzothiazole | Benzothiazole derivative | S. aureus | 0.025 mM | Ampicillin | - |
| Benzothiazolyl-urea | E. faecalis | 8 | Triclocarban | 64 | |
| Benzothiazolyl-urea | S. aureus | 8 | Triclocarban | 16 | |
| Aryl Urea | Aryl urea derivative | K. pneumoniae | 32-64 | - | - |
| Aryl urea derivative | E. coli (MDR) | 16-32 | - | - | |
| Imidazole | N-cyclohexyl-acetamide | S. aureus | - | - | - |
| N-cyclohexyl-acetamide | B. subtilis | - | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MDR: Multi-drug resistant. Data is compiled from multiple sources and direct comparison should be made with caution.
Thiazolyl-thiourea derivatives have shown significant inhibitory effects against Gram-positive cocci, with MIC values ranging from 2-32 µg/mL.[11] Benzothiazole derivatives have also exhibited potent antibacterial activity. For instance, a benzothiazole derivative showed a remarkable MIC of 0.025 mM against S. aureus.[9] Furthermore, certain benzothiazolyl ureas demonstrated superior activity against E. faecalis and S. aureus compared to the reference compound triclocarban.[6] While specific MIC values for oxazolyl ureas were not prominently found in the searched literature, general aryl urea derivatives have shown activity against multidrug-resistant strains of K. pneumoniae and E. coli.[12] Imidazole derivatives, such as N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide, have also been reported as active antibacterial compounds.[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds is typically determined using the broth microdilution method.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14][15][16][17]
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.[14][15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15][17]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[14][15]
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17]
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15][16]
Diagram 3: Broth Microdilution Method
Caption: Schematic of the broth microdilution method for MIC determination.
Conclusion
This comparative guide highlights the significant biological potential of derivatives of this compound and other related heterocycles. While direct data on the isocyanato-thiazole parent compound is scarce, its urea and thiourea derivatives demonstrate promising anticancer and antimicrobial activities.
-
Thiazole derivatives show strong potential as both anticancer (particularly as VEGFR-2 inhibitors) and antimicrobial agents.
-
Benzothiazole derivatives also exhibit potent and, in some cases, superior antimicrobial and anticancer properties.
-
While quantitative data for direct comparison is more limited for oxazole and imidazole derivatives in the context of ureas and thioureas, the broader class of these heterocyclic compounds is well-established for a wide range of biological activities.
The provided experimental protocols for key assays offer a foundation for researchers to conduct their own comparative studies. The continued exploration of these heterocyclic scaffolds, including the reactive isocyanato intermediates, will undoubtedly lead to the development of novel and more effective therapeutic agents. The diagrams presented offer a visual guide to the experimental workflows and signaling pathways discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to the Synthesis of 2-Isocyanato-thiazole: An Established Route vs. a Novel Phosgene-Free Approach
For researchers and professionals in drug development, the efficient and safe synthesis of reactive intermediates is paramount. 2-Isocyanato-thiazole is a valuable building block in medicinal chemistry, and its synthesis has traditionally relied on methods involving hazardous reagents. This guide provides a comparative analysis of an established synthetic route using triphosgene against a novel, safer, phosgene-free alternative employing the Curtius rearrangement.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes to this compound. The established route via phosgenation offers a more direct conversion from the readily available 2-aminothiazole, while the novel Curtius rearrangement provides a safer alternative by avoiding highly toxic phosgene derivatives, albeit requiring a two-step process from thiazole-2-carboxylic acid.
| Parameter | Established Route: Triphosgene Phosgenation | New Synthetic Route: Curtius Rearrangement |
| Starting Material | 2-Aminothiazole | Thiazole-2-carboxylic acid |
| Key Reagents | Triphosgene, Triethylamine | Sodium Azide, Triethylamine, DPPA |
| Reaction Steps | 1 | 2 (Carboxylic acid to acyl azide, then rearrangement) |
| Typical Yield | ~85-95% (estimated for heteroaromatic amines) | ~80-90% (for the rearrangement step) |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 80 °C (for rearrangement) |
| Reaction Time | 2-4 hours | 3-5 hours (for rearrangement) |
| Key Advantages | High yield, direct conversion from amine | Avoids highly toxic phosgene and its byproducts |
| Key Disadvantages | Use of highly toxic triphosgene, formation of corrosive HCl | Use of potentially explosive azides, two-step process |
| Product Purity | High, purification by distillation | High, purification by distillation |
Experimental Protocols
Established Synthetic Route: Phosgenation using Triphosgene
This method involves the reaction of 2-aminothiazole with triphosgene, a safer solid substitute for phosgene gas, in the presence of a base to neutralize the hydrogen chloride byproduct.
Procedure:
-
A solution of 2-aminothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 eq.) in anhydrous DCM is added dropwise to the stirred solution of the amine over 30 minutes.
-
After the addition is complete, a solution of triethylamine (2.2 eq.) in anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
New Synthetic Route: Curtius Rearrangement
This novel approach avoids the use of phosgene and its derivatives. It proceeds in two steps: the conversion of thiazole-2-carboxylic acid to thiazole-2-carbonyl azide, followed by the thermal rearrangement of the azide to the desired isocyanate.
Step 1: Synthesis of Thiazole-2-carbonyl azide
-
Thiazole-2-carboxylic acid (1.0 eq.) is suspended in a suitable solvent such as acetone or THF.
-
Triethylamine (1.1 eq.) is added, and the mixture is stirred until a clear solution is obtained.
-
The solution is cooled to 0 °C, and ethyl chloroformate (1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of sodium azide (1.5 eq.) in water is then added dropwise, and the reaction mixture is stirred vigorously for 1-2 hours at 0 °C.
-
The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thiazole-2-carbonyl azide, which is often used in the next step without further purification.
Step 2: Curtius Rearrangement to this compound
-
The crude thiazole-2-carbonyl azide is dissolved in a high-boiling inert solvent such as toluene or dioxane.
-
The solution is heated to 80-100 °C under a nitrogen atmosphere. The progress of the reaction is monitored by the evolution of nitrogen gas.
-
After the gas evolution ceases (typically 2-3 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the established synthesis of this compound.
Caption: Workflow for the new synthetic route to this compound.
Navigating the Analysis of 2-Isocyanato-Thiazole Reaction Mixtures: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiazole-based compounds, the accurate analysis of reaction mixtures containing the highly reactive 2-isocyanato-thiazole is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of potential HPLC methodologies, complete with experimental protocols and supporting data extrapolated from the analysis of similar compounds, to facilitate robust method development for your specific application.
Due to the inherent reactivity of the isocyanate functional group, direct analysis can be challenging. Isocyanates readily react with nucleophiles, including water and other protic solvents often used in reversed-phase HPLC. Therefore, two primary strategies are considered for the analysis of this compound reaction mixtures: indirect analysis via derivatization and direct analysis of the reaction product . This guide will explore both approaches, offering a comparative framework for selecting the most suitable method.
Method Comparison: Derivatization vs. Direct Analysis
The choice between derivatization and direct analysis depends on the specific goals of the analysis. Derivatization is often employed for the quantification of unreacted this compound, while direct analysis is suitable for monitoring the formation of a stable reaction product.
| Feature | Method 1: Indirect Analysis via Derivatization | Method 2: Direct Analysis of Reaction Product | Alternative Technique: In-Situ FTIR |
| Principle | Unreacted this compound is reacted with a derivatizing agent to form a stable, UV-active, or fluorescent derivative that is then analyzed by HPLC. | The stable product of the reaction between this compound and a nucleophile is directly analyzed by reversed-phase HPLC. | Real-time monitoring of the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) and the appearance of product peaks in the infrared spectrum. |
| Primary Use Case | Quantifying residual this compound; Stability studies. | Monitoring reaction progress; Purity assessment of the final product. | Real-time reaction kinetics and endpoint determination. |
| Sample Preparation | Quenching of the reaction followed by derivatization. | Dilution of the reaction mixture in a suitable solvent. | No sample preparation required for in-situ analysis. |
| Potential Challenges | Incomplete derivatization; Side reactions; Stability of the derivative. | Co-elution of reactants, products, and byproducts; On-column degradation if the product is unstable. | Spectral overlap; Lower sensitivity compared to HPLC. |
| Detection | UV, Fluorescence, or Mass Spectrometry (MS). | UV or Mass Spectrometry (MS). | Infrared Spectroscopy. |
Experimental Protocols
Below are detailed protocols for the two primary HPLC-based approaches. These are model protocols and may require optimization for specific reaction mixtures.
Method 1: Indirect HPLC Analysis via Derivatization with 1-(2-Methoxyphenyl)piperazine (MOPP)
This method is adapted from established procedures for isocyanate analysis in various matrices.[1][2] MOPP reacts with the isocyanate group to form a stable urea derivative that can be readily analyzed by HPLC with UV detection.
1. Derivatization Procedure:
-
At a designated time point, an aliquot of the reaction mixture is taken and immediately quenched in a solution of 1-(2-methoxyphenyl)piperazine (MOPP) in a dry, aprotic solvent (e.g., acetonitrile or toluene). A molar excess of MOPP should be used.
-
The derivatization reaction is typically allowed to proceed for at least 30 minutes at room temperature.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
A calibration curve should be prepared using a standard of the MOPP derivative of this compound.
Method 2: Direct HPLC Analysis of a Stable Reaction Product (e.g., a Urea Derivative)
This method is suitable for analyzing the formation of a stable product, for example, the reaction of this compound with an amine to form a urea.
1. Sample Preparation:
-
An aliquot of the reaction mixture is taken and diluted with the HPLC mobile phase to a concentration within the linear range of the detector.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the product has maximum absorbance (e.g., 254 nm or 270 nm, depending on the chromophores present).
-
Injection Volume: 10 µL.
3. Analysis:
-
The retention times of the starting materials and the product should be determined by injecting standards of each. The peak area of the product can be used to monitor the progress of the reaction.
Alternative Analytical Approaches
While HPLC is a powerful tool, other techniques can provide valuable complementary information.
-
In-Situ FTIR Spectroscopy: This technique allows for the real-time monitoring of a reaction without the need for sampling and workup.[3] The characteristic strong absorbance of the isocyanate group (N=C=O) at approximately 2250-2275 cm⁻¹ makes it ideal for tracking the consumption of this compound.[3]
-
Gas Chromatography (GC): For volatile isocyanates or their derivatives, GC can be an alternative, though derivatization is often still necessary.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides enhanced selectivity and sensitivity, and can be invaluable for identifying unknown byproducts in the reaction mixture.
Visualizing the Workflow and Reaction
To better illustrate the analytical process and the underlying chemistry, the following diagrams are provided.
References
A Comparative Guide to the Single-Crystal X-ray Diffraction of Thiazole-Containing Ureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for a series of thiazole-containing ureas and their thio-analogs. The structural information derived from these studies is crucial for understanding intermolecular interactions, which plays a significant role in drug design and the development of new therapeutic agents. By examining the crystallographic data, researchers can gain insights into structure-activity relationships and the solid-state properties of these compounds.
Data Presentation: A Comparative Crystallographic Analysis
The following tables summarize the key crystallographic data for a selection of thiazole-containing ureas and thioureas. This comparative presentation allows for an objective assessment of the structural parameters and packing motifs within this class of compounds.
Table 1: Crystal Data and Structure Refinement for Selected Thiazole-Containing Ureas and Thioureas
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea | C₁₄H₁₁N₃S₂ | Triclinic | P-1 | 5.7607(5) | 9.8397(9) | 12.0920(11) | 72.899(4) | 81.833(4) | 86.796(5) | 648.40(10) | 2 |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A) | C₉H₇N₃OS₃·0.5H₂O | Triclinic | P-1 | 7.4489(4) | 11.1060(6) | 14.7935(7) | 93.559(4) | 99.813(4) | 107.789(5) | 1139.74(11) | 4 |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B) | C₉H₇N₃OS₃·0.5H₂O | Triclinic | P-1 | 7.4489(4) | 11.1060(6) | 14.7935(7) | 93.559(4) | 99.813(4) | 107.789(5) | 1139.74(11) | 4 |
| N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide | C₁₇H₁₃N₃OS₂ | Monoclinic | P2₁/c | 15.397(2) | 10.155(1) | 11.233(1) | 90 | 109.34(1) | 90 | 1655.2(3) | 4 |
| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | C₁₇H₁₂BrN₃OS₂ | Monoclinic | P2₁/n | 12.011(1) | 12.288(1) | 12.871(1) | 90 | 107.23(1) | 90 | 1813.4(3) | 4 |
Table 2: Selected Bond Lengths (Å) for Thiazole-Containing Ureas and Thioureas
| Compound | C=S/C=O | C-N (thiazole) | C-N (acyl/aryl) |
| 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea | 1.683(2) | 1.381(2) | 1.352(2) |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A) | 1.681(3) | 1.382(4) | 1.391(4) |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B) | 1.684(3) | 1.378(4) | 1.396(4) |
| N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide | 1.678(2) | 1.390(2) | 1.392(2) |
| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | 1.685(4) | 1.389(4) | 1.385(4) |
Table 3: Key Torsion Angles (°) and Hydrogen Bonding Interactions
| Compound | Torsion Angle (Ar-N-C-N) | Intramolecular H-Bonds | Intermolecular H-Bonds |
| 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea | -178.9(2) | N-H···N | N-H···S |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A) | 175.8(3) | N-H···O | O-H···N, N-H···O |
| N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B) | -173.8(3) | N-H···O | O-H···N, N-H···O |
| N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide | 179.2(2) | N-H···O | N-H···S, C-H···O |
| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | 179.3(3) | N-H···O | N-H···Br, C-H···O |
Experimental Protocols
The determination of the crystal structures of thiazole-containing ureas typically follows a standardized procedure for single-crystal X-ray diffraction of small organic molecules.
Crystal Growth
High-quality single crystals are essential for accurate structure determination. A common method for growing crystals of thiazole-containing ureas is slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
Data Collection
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are typically introduced for non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate restraints or constraints. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of thiazole-containing ureas.
Supramolecular Assembly: Hydrogen-Bonded Dimer
A common feature in the crystal packing of ureas and thioureas is the formation of hydrogen-bonded dimers. The following diagram illustrates a typical centrosymmetric dimer motif observed in some thiazole-containing thioureas.
Caption: A schematic representation of a common hydrogen-bonded R²₂(8) dimer motif in thiazole-containing thioureas.
Assessing the Drug-like Properties of 2-Isocyanato-Thiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the drug-like properties of novel 2-isocyanato-thiazole derivatives. Due to a scarcity of publicly available data on this specific chemical class, this guide establishes a comparative baseline using well-characterized isothiocyanates and a prominent thiazole-containing drug. Detailed experimental protocols and data presentation formats are provided to facilitate standardized assessment.
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The isothiocyanate functional group (-N=C=S) is also of significant interest, particularly in oncology, with naturally occurring isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) being extensively studied for their chemopreventive and therapeutic properties.[4][5] The combination of these two moieties in this compound derivatives presents a promising, yet underexplored, area for drug discovery.
This guide outlines the critical experiments for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and cytotoxic potential of these novel compounds.
Comparative Analysis of Drug-like Properties
A comprehensive assessment of a compound's drug-like properties is crucial for its progression in the drug discovery pipeline. Key parameters include aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. The following tables present available data for comparator compounds to serve as a benchmark for future studies on this compound derivatives.
Table 1: Physicochemical and Permeability Properties of Comparator Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Permeability (Papp, 10⁻⁶ cm/s) |
| Sulforaphane | 177.29 | ~1.5-2.0 | Soluble in Ethanol, DMSO; Sparingly soluble in aqueous buffers (~20 mg/mL in PBS)[6] | Data not readily available |
| Phenethyl Isothiocyanate (PEITC) | 163.24 | ~2.9 | Data not readily available | High bioavailability after oral administration in rats (90-114%)[5] |
| Dasatinib | 488.01 | 3.34 | pH-dependent, low intrinsic solubility | High |
Table 2: Metabolic Stability and Cytotoxicity of Comparator Compounds
| Compound | Metabolic Stability (in vitro) | Cytotoxicity (IC₅₀) |
| Sulforaphane | Metabolized via the mercapturic acid pathway | Varies by cell line (e.g., ~15-30 µM in prostate cancer cells) |
| Phenethyl Isothiocyanate (PEITC) | Metabolized by glutathione S-transferase (GST) in the liver[7] | Varies by cell line (e.g., ~5-15 µM in lung cancer cells) |
| Dasatinib | Primarily metabolized by CYP3A4[8] | Potent, nanomolar range against various leukemia cell lines |
Table 3: Reported Cytotoxicity of Various Thiazole Derivatives Against Cancer Cell Lines
| Thiazole Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| Bis-thiazole derivative (Compound 5e) | MCF-7 (Breast) | 0.66 | [7] |
| Bis-thiazole derivative (Compound 5a) | MDA-MB-231 (Breast) | 1.51 | [7] |
| Phenylthiazolyl derivative (Compound 4d) | MDA-MB-231 (Breast) | 1.21 | [10] |
Experimental Protocols
Standardized protocols are essential for generating reproducible and comparable data. The following sections detail the methodologies for key in vitro assays to determine the drug-like properties of this compound derivatives.
Kinetic Solubility Assay
Aqueous solubility is a critical determinant of oral absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to a 96-well plate and perform serial dilutions.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤2%.[3]
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[1]
-
Precipitate Removal: Filter the solutions using a solubility filter plate to remove any precipitate.[11]
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[11][12]
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, predicting its potential for gastrointestinal absorption.
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[13]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), which may contain a small percentage of DMSO to aid solubility.[13]
-
Prepare Donor Plate: Add the test compound (dissolved in buffer from the stock solution) to the donor plate wells.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich".[13]
-
Incubation: Incubate the sandwich at room temperature with gentle shaking for a defined period (e.g., 5 to 18 hours).[4][14]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Reagent Preparation: Prepare liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate buffer). Prepare a NADPH regenerating system.[2]
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, the test compound (typically at a final concentration of 1 µM), and buffer. Pre-incubate the mixture at 37°C.[15]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[2]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[15]
-
Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 1.5 to 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the purple formazan crystals formed by viable cells.[16][18]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are Graphviz DOT language scripts for generating key diagrams.
Caption: Experimental workflow for assessing drug-like properties.
Caption: Hypothetical Keap1-Nrf2 signaling pathway activation.
By following the outlined experimental protocols and utilizing the provided comparative data, researchers can systematically evaluate the potential of this compound derivatives as viable drug candidates, paving the way for the development of novel therapeutics.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Kinetic Showdown: 2-Isocyanato-thiazole vs. Phenyl Isocyanate in Nucleophilic Addition Reactions
A comparative guide for researchers in drug development and materials science on the kinetic profiles of aromatic and heteroaromatic isocyanates.
In the landscape of organic synthesis, isocyanates stand out as highly valuable intermediates, pivotal in the formation of a diverse array of functional groups, most notably urethanes and ureas. Their reactivity towards nucleophiles is the cornerstone of their utility. This guide provides a comparative kinetic analysis of a representative heteroaromatic isocyanate, 2-isocyanato-thiazole, and the well-characterized aromatic isocyanate, phenyl isocyanate.
While extensive kinetic data for the reactions of phenyl isocyanate are readily available, similar quantitative studies on this compound are less common in the literature. Therefore, this guide will present established kinetic parameters for phenyl isocyanate and provide a theoretical framework to anticipate the reactivity of this compound, drawing upon the electronic properties inherent to the thiazole ring. This comparative approach will empower researchers to make informed decisions when selecting isocyanate reagents for their specific applications.
At a Glance: Predicted Reactivity
The thiazole ring in this compound is an electron-deficient aromatic system due to the presence of both sulfur and nitrogen heteroatoms. This electron-withdrawing nature is expected to increase the electrophilicity of the isocyanate carbon atom, rendering it more susceptible to nucleophilic attack compared to phenyl isocyanate. Consequently, this compound is predicted to exhibit faster reaction rates with common nucleophiles like alcohols and amines.
Comparative Kinetic Data: Phenyl Isocyanate as the Benchmark
To provide a quantitative basis for comparison, the following tables summarize the second-order rate constants for the reactions of phenyl isocyanate with various alcohols and amines under different conditions. This data serves as a benchmark for estimating the reactivity of other isocyanates.
Table 1: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Methanol | Toluene | 20 | 1.1 x 10⁻⁴ |
| Ethanol | Toluene | 20 | 0.8 x 10⁻⁴ |
| n-Butanol | Toluene | 30 | 1.5 x 10⁻⁴ |
| sec-Butanol | Toluene | 30 | 0.4 x 10⁻⁴ |
| tert-Butanol | Toluene | 30 | 0.01 x 10⁻⁴ |
Table 2: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Amines
| Amine | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Aniline | Benzene | 25 | 0.28 |
| N-Methylaniline | Benzene | 25 | 0.03 |
| Dibutylamine | Dioxane | 25 | 2.8 |
| Piperidine | Dioxane | 25 | 31.6 |
Experimental Corner: Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for understanding and optimizing chemical processes. The following are detailed methodologies for key experiments used to study isocyanate reactions.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time without the need for sampling.[1][2] The disappearance of the characteristic isocyanate stretching vibration provides a direct measure of the reaction rate.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector and a remote sampling probe (e.g., a diamond ATR probe) is required.
-
Reaction Setup: The reaction is carried out in a thermostated vessel equipped with a magnetic stirrer. The FTIR probe is immersed in the reaction mixture.
-
Data Acquisition: A background spectrum of the solvent and the nucleophile is recorded. After the addition of the isocyanate to initiate the reaction, spectra are collected at regular intervals.
-
Data Analysis: The absorbance of the isocyanate peak (around 2275 cm⁻¹) is monitored over time. The concentration of the isocyanate at any given time can be determined using a pre-established calibration curve. The rate constant is then calculated by fitting the concentration-time data to the appropriate rate law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to follow the kinetics of isocyanate reactions by monitoring the disappearance of reactant signals or the appearance of product signals.[3][4][5][6][7]
Experimental Protocol:
-
Sample Preparation: The reaction is initiated by mixing the isocyanate and the nucleophile in a deuterated solvent directly in an NMR tube.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals. Automated acquisition is programmed to collect spectra over the entire course of the reaction.
-
Data Analysis: The integrals of characteristic peaks for the reactants and products are determined for each spectrum. The relative concentrations are then calculated from these integrals. The rate constant is obtained by plotting the concentration of a reactant or product as a function of time and fitting the data to the integrated rate law.
Visualizing the Workflow and Reaction Pathways
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Isocyanato-Thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Isocyanato-Thiazole are paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation and Contact: Prevent inhalation of vapors and avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a cool, dry place, away from moisture and incompatible materials such as water, amines, and alcohols.
Spill Management:
In the event of a spill, the primary goal is to neutralize the reactive isocyanate group.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material onto an inert absorbent such as sand, vermiculite, or other non-combustible material. Do not use sawdust or other combustible materials.
-
Neutralization: Prepare a decontamination solution to neutralize the isocyanate. Two common formulations are provided in the table below. Apply the solution to the absorbent material.
-
Collection: Collect the neutralized mixture into an open-top container. Crucially, do not seal the container. The reaction between isocyanates and the decontamination solution generates carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.
-
Final Cleaning: Decontaminate the spill area with the neutralization solution, allowing it to sit for at least 10 minutes before wiping clean.
Disposal Procedures:
Waste this compound and contaminated materials must be neutralized before disposal.
-
Neutralization: Slowly add the waste isocyanate or contaminated materials to a container with an excess of the chosen decontamination solution.
-
Gas Evolution: Allow the mixture to stand in a well-ventilated area (e.g., a fume hood) for at least 48 hours to ensure the neutralization reaction is complete and all carbon dioxide has been vented. The container must remain open during this period.
-
Final Disposal: Once the reaction is complete, the neutralized waste can be disposed of as hazardous waste. Always follow your institution's and local regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Decontamination Solution Formulations:
For effective neutralization of isocyanates, the following solutions can be prepared.
| Component | Formulation 1 | Formulation 2 |
| Water | 90-95% | 90-95% |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Detergent | 0.2-2% | 0.2-2% |
Note: When using the ammonia-based formulation, ensure enhanced ventilation due to the vapor hazard associated with ammonia.
Experimental Protocol for Neutralization:
The following is a detailed methodology for the neutralization of a small quantity of this compound waste.
-
Prepare Decontamination Solution: In a designated container within a chemical fume hood, prepare one of the decontamination solutions from the table above. For example, to prepare 500 mL of Formulation 1, dissolve 25-50g of sodium carbonate and 1-10 mL of detergent in enough water to make a final volume of 500 mL.
-
Initial Neutralization: Place the waste this compound in a larger, open container. Slowly and carefully add the decontamination solution to the waste, ensuring a significant excess of the neutralizing solution.
-
Observation and Venting: Observe the mixture for signs of reaction, such as gas evolution. Leave the container open in the fume hood for a minimum of 48 hours to allow for complete reaction and venting of CO2.
-
Confirmation of Neutralization (Optional): While not always necessary for routine disposal, the absence of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in an infrared (IR) spectrum of a carefully taken sample can confirm the completion of the reaction.
-
Final Disposal: Once the reaction is complete, the container should be clearly labeled as "Neutralized Isocyanate Waste" and disposed of according to institutional and local hazardous waste regulations.
Logical Workflow for Disposal:
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Isocyanato-Thiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Isocyanato-Thiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, strict adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face or half-face respirator with filters for organic vapors and particulates (A2P3 or similar rating). In cases of insufficient ventilation or spraying, powered air respirators or air-fed hoods are necessary.[3] | Prevents inhalation of harmful vapors and potential respiratory sensitization.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber. Standard disposable gloves are not sufficient.[3] Gloves should be inspected before use and removed carefully to avoid skin contamination.[2] | Protects against skin irritation and absorption.[2] |
| Eye Protection | Safety goggles or a face shield are essential. If not using a full-face respirator, this is a minimum requirement.[3] | Prevents serious eye irritation from splashes or vapors.[2] |
| Skin and Body Protection | Chemical-resistant coveralls or disposable suits to prevent skin contact.[3] Long-sleeved clothing and safety shoes (at least S1 standard) are also recommended.[1][2] | Minimizes the risk of skin contact and contamination of personal clothing. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Wear protective clothing, gloves, and eye/face protection.[2]
-
Use only non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
